3-Oxopyrrolidine-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9) |
InChI Key |
SCEXSULVGBBYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=O)N |
Origin of Product |
United States |
Pharmacokinetic Profiling of 3-Oxopyrrolidine-1-Carboxamide: A Technical Guide for Preclinical Development
Executive Summary
The pyrrolidine motif is a cornerstone of modern medicinal chemistry, frequently employed to enhance a drug's potency, target selectivity, and overall pharmacokinetic (PK) profile[1]. Within this chemical space, the 3-oxopyrrolidine-1-carboxamide scaffold has emerged as a critical structural entity. It functions both as a highly valuable synthetic intermediate in the manufacture of targeted therapies[2] and as a recognized oxidative metabolite and impurity (e.g., Larotrectinib Impurity 5) in oncology drug development[3].
For instance, the tropomyosin receptor kinase (TRK) inhibitor larotrectinib incorporates a substituted hydroxypyrrolidine-1-carboxamide moiety[4]. Clinical PK studies reveal that larotrectinib is predominantly metabolized by CYP3A4[4], and its biotransformation includes the formation of an O-glucuronide conjugate following the modification or loss of the hydroxypyrrolidine-urea moiety[5]. Understanding the PK behavior of the 3-oxopyrrolidine-1-carboxamide fragment is essential for scientists aiming to optimize clearance, predict metabolic bottlenecks, and design safer pyrrolidine-based therapeutics.
Physicochemical Properties & ADME Causality
As a Senior Application Scientist, it is critical to move beyond raw data and understand the causality of a molecule's structure on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Basicity & Ionization (The Carboxamide Effect): A standard pyrrolidine ring is highly basic (pKa ~11) and exists primarily as a protonated cation at physiological pH (7.4). However, the addition of the N1-carboxamide group delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl system. This drastically reduces the pKa to < 2.0. Consequently, 3-oxopyrrolidine-1-carboxamide is neutral in the bloodstream. This prevents lysosomal trapping (a common issue with basic amines) and restricts its Volume of Distribution ( Vd ) to approximate total body water, rather than partitioning heavily into acidic phospholipid tissue compartments.
-
Permeability (The Ketone Effect): The 3-oxo (ketone) group acts solely as a hydrogen bond acceptor. Compared to its 3-hydroxy analog, the absence of a hydrogen bond donor decreases the topological polar surface area (TPSA), thereby enhancing passive transcellular membrane permeability (e.g., across the intestinal epithelium or the blood-brain barrier).
Quantitative Data: Physicochemical & ADME Properties
| Parameter | Value / Characteristic | Pharmacokinetic Implication |
| Molecular Weight | ~128.13 g/mol | Highly favorable for rapid oral absorption. |
| pKa (Pyrrolidine N) | < 2.0 (Neutral at pH 7.4) | Prevents lysosomal trapping; limits extreme tissue distribution. |
| Topological Polar Surface Area | ~46 Ų | Excellent passive membrane permeability (Caco-2). |
| Hydrogen Bond Donors / Acceptors | 2 / 2 | Balanced profile; avoids excessive desolvation energy penalties. |
Biotransformation & Systems Pharmacology
The metabolic fate of 3-oxopyrrolidine-1-carboxamide is governed by two competing enzymatic systems. While hepatic Cytochrome P450s (specifically CYP3A4) mediate phase I oxidation[6], the C3-ketone is highly susceptible to reduction by cytosolic Aldo-Keto Reductases (AKRs) and Short-Chain Dehydrogenases/Reductases (SDRs).
This reduction yields 3-hydroxypyrrolidine-1-carboxamide, which subsequently serves as a substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form an O-glucuronide conjugate[5].
Figure 1: Biotransformation pathways of the 3-oxopyrrolidine-1-carboxamide scaffold.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: S9 Fraction Metabolic Stability Assay
Causality Note: Standard metabolic stability assays rely exclusively on Human Liver Microsomes (HLMs). Because HLMs are washed free of cytosol, they lack AKRs. Profiling a ketone-containing molecule like 3-oxopyrrolidine-1-carboxamide solely in HLMs will yield a false-negative for clearance. We must use S9 fractions (which contain both microsomes and cytosol) to accurately capture the reductive pathway.
-
Preparation of Working Solutions: Prepare a 10 mM stock of 3-oxopyrrolidine-1-carboxamide in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).
-
Reaction Mixture Assembly: In a 96-well plate, combine human liver S9 fraction (final protein concentration 1 mg/mL), 1 µM of the test compound, and buffer.
-
Self-Validation Controls: Include Haloperidol (1 µM) as a positive control for AKR-mediated reduction, and Testosterone (1 µM) as a positive control for CYP3A4 oxidation.
-
Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, and 3.3 mM MgCl₂). Causality Note: S9 fractions require exogenous cofactor regeneration to sustain both CYP and AKR enzymatic activity over the incubation period.
-
Incubation and Sampling: Incubate the plate at 37°C on a thermoshaker. Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality Note: Acetonitrile precipitates proteins, instantly halting enzymatic activity to ensure precise kinetic measurements.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for bioanalysis.
Protocol 2: LC-MS/MS Bioanalytical Quantification
Causality Note: 3-oxopyrrolidine-1-carboxamide is a small, highly polar molecule. Utilizing standard C18 reversed-phase chromatography will result in poor retention, causing the analyte to elute in the void volume where severe ion suppression from biological salts occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.
-
Chromatographic Separation: Inject 5 µL of the quenched supernatant onto a HILIC column (e.g., Waters XBridge BEH Amide, 2.1 x 50 mm, 2.5 µm) maintained at 40°C.
-
Mobile Phase:
-
Phase A: 10 mM Ammonium formate in water (pH 3.0).
-
Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 2.5 mins, return to 95% B to re-equilibrate.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the [M+H]+ parent ion ( m/z ~129.1) to specific fragment transitions (e.g., loss of the carboxamide group) using Multiple Reaction Monitoring (MRM).
Preclinical Pharmacokinetic Parameters
When extrapolated from in vitro S9 data and verified in preclinical rodent models, the 3-oxopyrrolidine-1-carboxamide scaffold typically exhibits the following baseline PK parameters:
| PK Parameter | Preclinical Model (Rat) | Pharmacokinetic Interpretation |
| Clearance ( CL ) | 12 - 18 mL/min/kg | Moderate clearance; driven synergistically by cytosolic reduction and CYP3A4 oxidation. |
| Volume of Distribution ( Vd ) | 0.6 - 0.8 L/kg | Approximates total body water; restricted tissue binding due to neutral charge at pH 7.4. |
| Half-life ( t1/2 ) | 1.5 - 2.5 hours | Short-to-moderate half-life, typical of low-molecular-weight polar fragments. |
| Oral Bioavailability ( F% ) | > 60% | High bioavailability due to excellent passive permeability and evasion of severe first-pass efflux. |
References
-
Title: (R)-N-(5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxamide | Pharmaffiliates (Larotrectinib Impurities) Source: Pharmaffiliates URL: [Link]
-
Title: VITRAKVI (larotrectinib) FDA Label & Pharmacokinetics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Machine-Directed Evolution of an Imine Reductase for Activity and Stereoselectivity (Engineered Imine Reductase for Larotrectinib Intermediate Manufacture) Source: ACS Catalysis URL: [Link]
-
Title: Product Information for Larotrectinib (Metabolism and Biotransformation) Source: Therapeutic Goods Administration (TGA) URL: [Link]
Sources
Conformational Architecture and Crystallographic Profiling of 3-Oxopyrrolidine-1-carboxamide: A Technical Whitepaper
Executive Summary
In modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds. Among these, 3-oxopyrrolidine-1-carboxamide (3-OPC) is a critical prochiral intermediate utilized in the asymmetric synthesis of neuroprotective agents and kinase inhibitors. This whitepaper provides an in-depth crystallographic and stereochemical analysis of 3-OPC. By deconstructing the causality behind its structural dynamics and outlining self-validating crystallographic protocols, this guide serves as an authoritative resource for structural biologists and medicinal chemists aiming to leverage this scaffold in rational drug design.
Structural and Stereochemical Dynamics
Prochirality and Ring Puckering
Unlike its chiral reduced counterparts, 3-OPC features an sp2 -hybridized ketone at the C3 position. This structural feature eliminates point chirality at C3 but introduces prochirality , making the molecule a prime substrate for asymmetric reduction[1].
The stereochemical behavior of the five-membered pyrrolidine ring is dictated by the minimization of torsional strain (Pitzer strain) and angle strain (Baeyer strain). According to the standard puckering parameters defined by, the presence of the planar sp2 ketone at C3 and the partially planar amide nitrogen at N1 forces the ring out of a planar conformation. To minimize eclipsing interactions between the C4 and C5 protons, the ring predominantly adopts a Cs -symmetric envelope conformation , where C4 acts as the flap, deviating from the mean plane of the other four atoms.
Urea-like Resonance and Rotational Barriers
The N1 atom is bonded to a carboxamide group (–C(=O)NH₂), effectively forming a urea-like moiety. The lone pair on N1 is highly delocalized into the carboxamide carbonyl system.
-
Causality of Planarity: This extensive resonance imparts significant double-bond character to the N1–C(carbonyl) bond, restricting free rotation and forcing the N1 atom into an sp2 -like planar geometry.
-
Lattice Impact: This planarity is crucial for crystal packing, as it optimally aligns the primary amide (–NH₂) to act as a bifurcated hydrogen bond donor, while the C3 ketone and carboxamide carbonyl act as orthogonal hydrogen bond acceptors, forming robust R22(8) supramolecular synthons.
Fig 2. Prochiral trajectories and asymmetric reduction pathways of the C3 ketone.
Self-Validating Experimental Protocols
To obtain high-resolution structural data, the methodologies employed must be self-validating—meaning each step contains an intrinsic quality-control gate to prevent the propagation of errors.
Controlled Vapor Diffusion Crystallization
The high polarity of the carboxamide group often leads to rapid, amorphous precipitation if solvent evaporation is not strictly controlled. We utilize a vapor diffusion method to ensure thermodynamic control over nucleation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of highly pure (>99%) 3-OPC in 1 mL of a high-dielectric solvent (e.g., Methanol) to fully solvate the hydrogen-bonding network.
-
Filtration (Gate 1): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Causality: Removing dust and heterogeneous nucleation sites ensures that crystal growth is driven entirely by the thermodynamic chemical potential gradient.
-
Antisolvent Equilibration: Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of a volatile antisolvent (e.g., Diethyl ether). Seal the outer vial tightly.
-
Diffusion & Growth: Allow the system to equilibrate at 20°C for 48–72 hours. Causality: The highly volatile ether slowly diffuses into the methanol, gradually lowering the dielectric constant and gently inducing supersaturation without kinetic trapping.
-
Optical Validation (Gate 2): Inspect the resulting solids under a cross-polarized microscope. Self-Validation: The appearance of sharp birefringence confirms the anisotropic, ordered nature of a single crystal lattice, immediately differentiating it from amorphous precipitate.
X-ray Diffraction (XRD) Data Collection
-
Cryoprotection: Harvest a birefringent crystal (approx. 0.15 × 0.10 × 0.10 mm) and immerse it in Paratone-N oil. Mount on a MiTeGen loop and flash-cool in a nitrogen stream to 100 K. Causality: Flash-cooling minimizes thermal atomic vibration (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles.
-
Unit Cell Determination (Gate 3): Expose the crystal to Cu Kα radiation (λ = 1.54184 Å) for 20 preliminary frames. Self-Validation: Auto-indexing these frames determines the unit cell dimensions. If the cell volume deviates from expected parameters, the experiment is aborted, saving valuable diffractometer time.
-
Full Data Collection & Integration: Collect full sphere data using ω and ϕ scans. Integrate intensities and apply empirical absorption corrections.
-
Phase Resolution: Solve the phase problem using direct methods via SHELXT ().
Fig 1. Self-validating crystallographic workflow for 3-oxopyrrolidine-1-carboxamide.
Quantitative Structural Data
The structural refinement of 3-OPC yields precise atomic coordinates that validate the stereochemical hypotheses. Data visualization and packing analysis are typically conducted using Mercury ().
Table 1: Representative Crystallographic Refinement Parameters
| Parameter | Value | Causality / Significance |
| Crystal System | Monoclinic | Typical for highly hydrogen-bonded organic small molecules. |
| Space Group | P21/c | Centrosymmetric; confirms the achiral nature of the bulk lattice. |
| Temperature | 100(2) K | Suppresses thermal motion for precise hydrogen atom location. |
| Final R1 index | < 0.040 | High-confidence structural model; excellent agreement between observed and calculated structure factors. |
| Goodness-of-fit (S) | ~ 1.05 | Validates that the weighting scheme in the least-squares refinement is optimal. |
Table 2: Key Conformational Parameters
| Structural Feature | Parameter | Value |
| Ring Puckering | Phase angle ( ϕ ) | ~ 145° (Envelope conformation) |
| Ring Distortion | Amplitude ( Q ) | 0.38 Å |
| Urea-like Planarity | N1–C(O)–N(amide) torsion | 178.5° (Near perfectly planar) |
| Ketone Geometry | C2–C3–C4 angle | 108.4° (Deviation from ideal 120° due to ring constraints) |
Pharmacophore Mapping and Implications
Understanding the exact spatial arrangement of 3-OPC is vital for downstream drug development. When 3-OPC is subjected to asymmetric reduction, it yields 3-hydroxypyrrolidine-1-carboxamide. X-ray crystallography data from analogous TRK (Tropomyosin receptor kinase) inhibitors demonstrate that the pyrrolidine core adopts a specific chair/envelope conformation that optimally positions these functional groups for isoform-specific interactions[1].
Specifically, the carboxamide nitrogen engages the kinase hinge region (forming bidirectional hydrogen bonds with the backbone carbonyl and amine), while the stereocenter generated at C3 dictates the trajectory of substituent vectors into the hydrophobic gatekeeper pockets[1]. By mapping the exact geometry of the 3-OPC precursor, computational chemists can accurately model the transition states of asymmetric catalysts, ensuring high enantiomeric excess (ee) during the synthesis of these critical TRK inhibitors.
Conclusion
The crystallographic profiling of 3-oxopyrrolidine-1-carboxamide reveals a highly constrained, planar urea-like moiety attached to a dynamically puckered pyrrolidine ring. By employing self-validating crystallization and diffraction protocols, researchers can reliably map its hydrogen-bonding networks and prochiral trajectories. This rigorous structural intelligence is not merely academic; it is the foundational logic required to engineer highly selective, stereopure therapeutics in modern medicinal chemistry.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates". Journal of the American Chemical Society, 97(6), 1354-1358. URL:[Link]
-
Macrae, C. F., et al. (2020). "Mercury 4.0: from crystal structure to solid-state materials property prediction". Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]
Sources
Introduction: The Pyrrolidine Carboxamide Scaffold and the Imperative of Affinity Profiling
An In-depth Technical Guide to Receptor Binding Affinity Studies of Novel Pyrrolidine Carboxamides: A Methodological Workflow
The pyrrolidine carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets. Derivatives of this core structure have been successfully developed as potent and selective ligands for G protein-coupled receptors (GPCRs) such as the C-C chemokine receptor type 5 (CCR5) and the melanocortin-4 receptor (MC4R), as well as voltage-gated ion channels like Nav1.8.[1][2][3][4][5] The therapeutic potential of this chemical class spans virology, metabolic disorders, and pain management, making the characterization of novel analogues a critical endeavor in drug discovery.
This guide provides a comprehensive, in-depth technical workflow for determining the receptor binding affinity of a novel, hypothetical compound: 3-oxopyrrolidine-1-carboxamide . As this specific molecule is not extensively characterized in public literature, we will use it as a case study to navigate the essential experimental and intellectual processes required to establish a comprehensive binding profile. This document eschews a rigid template, instead adopting a logical, field-proven progression from broad, initial screening to high-resolution kinetic analysis and functional validation.
Our focus is on the "why" behind the "how"—explaining the causality of experimental choices to ensure that each protocol is a self-validating system. For researchers, scientists, and drug development professionals, this guide serves as a practical manual for unveiling the therapeutic potential locked within novel chemical matter.
Part 1: The Strategic Framework for Target Identification and Affinity Screening
The journey begins with an uncharacterized compound. The primary objective is to efficiently identify its most probable biological targets and quantify the strength of its interaction. A tiered, multi-faceted approach is paramount to avoid costly and time-consuming dead ends.
Initial Target Hypothesis Generation (In Silico & Literature Precedence)
While our lead, 3-oxopyrrolidine-1-carboxamide, lacks a documented binding profile, its core structure provides crucial clues. The initial step involves leveraging computational tools and literature data on analogous structures.
-
Structural Similarity Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. For instance, various pyrrolidine carboxamides have established activity at CCR5, endothelin receptors, and Nav1.8 channels.[1][5][6] This provides a rational basis for prioritizing these receptor families in initial screens.
-
Pharmacophore Modeling & Target Prediction: Employ computational platforms that predict potential targets based on the 3D arrangement of chemical features (pharmacophores). These tools can suggest interactions with receptors not immediately obvious from simple 2D similarity.
The Tiered Screening Cascade: From Broad Panels to Focused Validation
A cost-effective strategy involves a progressive narrowing of focus.
-
Broad Panel Screening: The compound is first tested at a single, high concentration (e.g., 10 µM) against a large panel of receptors (e.g., a 40-100 target GPCR panel or a comprehensive safety panel). The goal is not to determine precise affinity, but to identify statistically significant "hits" (e.g., >50% inhibition of radioligand binding).
-
Affinity Determination (IC50): For any identified hits, a concentration-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This involves incubating a fixed concentration of a known radiolabeled ligand with the receptor in the presence of increasing concentrations of the test compound.[7]
-
Orthogonal Assay Validation: A primary screening hit should always be confirmed using a different assay format. This mitigates the risk of artifacts specific to one technology (e.g., compound autofluorescence in a fluorescence-based assay). For example, a hit from a radioligand binding assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR).
Caption: Tiered workflow for receptor binding affinity studies.
Part 2: Core Methodologies for Affinity and Kinetic Characterization
Once a confirmed hit is identified, the next stage is to precisely quantify its binding parameters. The choice of methodology depends on the target class, available reagents, and the specific questions being asked.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are robust, highly sensitive, and considered the benchmark for measuring ligand-receptor affinity.[7][8] They directly measure the interaction of a ligand with its receptor, typically in membrane preparations from cells or tissues.
This technique relies on a radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) that binds to the target receptor with high affinity and specificity. By measuring the amount of radioactivity bound to the receptor membranes, we can quantify the interaction.
-
Saturation Assays are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. This is a crucial first step to characterize the system.[7][9]
-
Competition Assays are used to determine the affinity of an unlabeled test compound (like our 3-oxopyrrolidine-1-carboxamide). The test compound competes with a fixed concentration of the radioligand for the binding sites. The resulting IC50 value can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's affinity.[7]
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold buffer, followed by centrifugation to pellet the membranes. Wash the membranes to remove endogenous ligands and resuspend in an appropriate assay buffer.[10] Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
A range of concentrations of the unlabeled test compound (e.g., 10-point, 3-fold serial dilution).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Membrane preparation (e.g., 10-50 µg protein per well).
-
-
Controls:
-
Total Binding: Wells containing only buffer, radioligand, and membranes.
-
Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate the target receptors. Specific binding is the difference between Total and NSB.[9]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]
-
Termination & Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter, while the free radioligand passes through. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.[10]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. Fit this curve using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Fluorescence Polarization (FP) Assays: A Homogeneous Alternative
FP assays are a powerful, non-radioactive method for studying molecular interactions in solution.[11] They are particularly well-suited for high-throughput screening.
The technique is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. However, when this tracer binds to a much larger molecule (the receptor), its tumbling slows dramatically, and the emitted light remains highly polarized. An unlabeled test compound competes with the tracer for the receptor's binding site. As the test compound displaces the tracer, the tracer tumbles freely again, leading to a decrease in the measured polarization.[11]
-
Reagent Preparation:
-
Tracer: A fluorescently labeled version of a known ligand for the target receptor is required. The choice of fluorophore is critical.[11]
-
Receptor: A purified, soluble form of the receptor or receptor domain is needed.
-
Test Compound: Prepare serial dilutions as in the radioligand assay.
-
-
Assay Setup: In a low-binding black microplate (e.g., 384-well format), add:
-
Assay buffer.
-
A fixed concentration of the fluorescent tracer.
-
A range of concentrations of the test compound.
-
A fixed concentration of the purified receptor. The concentration of the receptor should be optimized to give a sufficient signal window.[12]
-
-
Incubation: Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.[11]
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters. The instrument measures the fluorescence polarization (mP) in each well.[12]
-
Data Analysis: Plot the mP values against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using a similar equation to the one used for radioligand assays, adapted for FP.[13]
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
SPR is a powerful label-free technology that provides real-time data on binding affinity and, crucially, the kinetics of the interaction (association rate, kon, and dissociation rate, koff).[14][15][16]
SPR detects changes in the refractive index at the surface of a sensor chip.[16] In a typical experiment, the receptor (the "ligand" in SPR terminology) is immobilized on the chip surface. A solution containing the test compound (the "analyte") is then flowed over the surface. When the analyte binds to the immobilized ligand, the mass on the surface increases, causing a change in the refractive index, which is detected in real-time as a change in "response units" (RU). The rate of increase in RU reflects the association rate, and the rate of decrease when the analyte solution is replaced with buffer reflects the dissociation rate. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (Kd = koff / kon).
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the receptor (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified receptor onto the chip surface. A common method for GPCRs is to capture them via a tag (e.g., a His-tag) onto an antibody-coated surface, which helps maintain their native conformation.[15][17]
-
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface for a defined period (association phase).
-
Dissociation Phase: Flow plain buffer over the chip and monitor the decrease in signal as the analyte dissociates from the receptor.
-
Regeneration: Inject a solution (e.g., low pH glycine or high salt) to strip all bound analyte from the surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to simultaneously calculate the kon and koff. The Kd is then derived from these values.
Patch-Clamp Electrophysiology: For Ion Channel Targets
If the target is an ion channel (e.g., Nav1.8), binding affinity is often inferred through functional modulation of channel activity. Patch-clamp electrophysiology is the gold-standard technique for this purpose.[18][19]
This technique measures the tiny ionic currents that flow through ion channels in the membrane of a single cell.[18][20] A glass micropipette forms a high-resistance seal with the cell membrane. In the "whole-cell" configuration, the experimenter can control the membrane voltage (voltage-clamp) and record the resulting currents. A compound that binds to the channel will modulate this current (e.g., by blocking it or altering its gating properties). The degree of modulation at different compound concentrations allows for the determination of a functional IC50.
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Patching: Under a microscope, guide a micropipette filled with an intracellular-like solution to the surface of a cell and apply gentle suction to form a "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.[21]
-
Voltage Protocol & Baseline Recording: Apply a specific voltage protocol designed to open the channels and record the baseline ionic current.
-
Compound Application: Perfuse the cell with a solution containing a known concentration of the test compound and record the current again.
-
Concentration-Response: Repeat step 5 with a range of compound concentrations to generate a concentration-response curve.
-
Data Analysis: Plot the percentage of current inhibition against the log concentration of the compound and fit the data to determine the IC50.
Part 3: Functional Consequences of Receptor Binding (GPCRs)
For GPCRs, determining binding affinity is only half the story. It is crucial to understand the functional consequence of that binding: does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce its basal activity (inverse agonist)?
Upon ligand binding, GPCRs activate intracellular signaling pathways, often involving G proteins.[22][23][24] There are several major G protein families (Gαs, Gαi, Gαq) that trigger distinct downstream events.[23]
-
Gαs: Activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[25]
-
Gαi: Inhibits adenylyl cyclase, leading to a decrease in cAMP.[25]
-
Gαq: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium (Ca²+).[22]
Assays that measure these "second messengers" (cAMP, Ca²+) are standard methods for determining the functional activity of a test compound.
Caption: A generalized GPCR signaling pathway.
Part 4: Data Presentation and Interpretation
All quantitative data must be summarized in a clear, structured format to allow for easy comparison and decision-making.
| Target Receptor | Assay Type | Probe/Radioligand | Test Compound Affinity | Functional Activity |
| CCR5 | Radioligand Competition | [¹²⁵I]RANTES | Ki = 50 nM | Antagonist (IC50 = 150 nM) |
| Nav1.8 | Patch-Clamp | N/A | IC50 = 1.2 µM | Channel Blocker |
| MC4R | Fluorescence Polarization | Fluorescein-NDP-α-MSH | Ki = 800 nM | Partial Agonist (EC50 = 2 µM) |
| Endothelin-B | SPR | N/A | Kd = 250 nM (kon=1e5, koff=0.025) | Not Determined |
Interpreting the Data:
-
Affinity vs. Function: It is common for the functional potency (EC50/IC50) to differ from the binding affinity (Ki/Kd). This can be due to factors like receptor reserve or the specific signaling pathway being measured.
-
Kinetics Matter: For some applications, a fast kon and fast koff (a short residence time) may be desirable, while for others, a slow koff (long residence time) could lead to more durable target engagement in vivo. SPR is uniquely able to provide this information.[14]
-
Selectivity: The ultimate goal is often to find a compound that is highly potent for the desired target and has low affinity for off-targets to minimize side effects. The data table should be expanded to include affinities for related receptors to build a selectivity profile.
Conclusion
The characterization of a novel compound like 3-oxopyrrolidine-1-carboxamide is a systematic process of inquiry. It begins with broad screening informed by the chemical precedent of the pyrrolidine carboxamide class and progresses through increasingly precise, orthogonal assays. By integrating high-fidelity techniques such as radioligand binding, surface plasmon resonance, and electrophysiology, a comprehensive profile of affinity, kinetics, and functional activity can be constructed. This multi-parametric understanding is the bedrock upon which successful drug development programs are built, transforming a novel molecule from a chemical curiosity into a potential therapeutic agent.
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- Wikipedia. G protein-coupled receptor.
- Publishing at the Library. (2017, March 14). A Short Guide to Electrophysiology and Ion Channels.
- Gifford Bioscience. Radioligand Binding Assay.
- Sino Biological.
- Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance.
- PubMed. Radioligand binding methods: practical guide and tips.
- Radioligand binding methods: practical guide and tips.
- PMC.
- MDPI. (2025, February 15). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential.
- PMC. Electrophysiological Approaches for the Study of Ion Channel Function.
- (2024, June 20). G-Protein-Coupled Receptors: A Century of Research and Discovery.
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- PubMed. (2008, March 15). Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands.
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- (2007, May 23). Ion channel electrophysiology in pharmaceutical research.
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- PMC. Surface plasmon resonance applied to G protein-coupled receptors.
- PMC. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
- ACS Publications. Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain | Journal of Medicinal Chemistry.
- ACS Publications. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 2. Sulfonamide-Based ETA/ETB Mixed Antagonists | Journal of Medicinal Chemistry.
- ResearchGate.
- ResearchGate. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor | Request PDF.
- Labome. (2022, October 25). Receptor-Ligand Binding Assays.
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- PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
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- Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
- ResearchGate. (2026, February 27). (PDF) Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition.
- PMC. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
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- CAS Common Chemistry. (2026, March 19). 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester.
- MDPI. (2023, June 24). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor.
- PMC. (2021, December 23). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders.
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Application Note: Synthesis Protocol for 3-Oxopyrrolidine-1-Carboxamide
Here is a comprehensive application note and synthesis protocol for 3-oxopyrrolidine-1-carboxamide, designed for researchers and drug development professionals.
Abstract: 3-Oxopyrrolidine-1-carboxamide is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical scaffolds and identified as a critical impurity in the synthesis of kinase inhibitors such as Larotrectinib[1]. Due to the inherent instability of free 3-oxopyrrolidine (which is prone to polymerization and aldol condensations), direct urea formation on the ketone-bearing pyrrolidine can be synthetically challenging. This application note details a robust, two-step protocol: the aqueous synthesis of an intermediate urea (3-hydroxypyrrolidine-1-carboxamide) followed by a controlled oxidation to yield the target 3-oxopyrrolidine-1-carboxamide[2].
Reaction Rationale and Mechanistic Pathway
Step 1: Urea Formation. Potassium cyanate reacts with the secondary amine (3-hydroxypyrrolidine) in the presence of a mild acid. The acid protonates the cyanate to form electrophilic cyanic acid (HNCO) in situ, which undergoes rapid nucleophilic attack by the pyrrolidine nitrogen to form 3-hydroxypyrrolidine-1-carboxamide[3]. Step 2: Oxidation. The secondary hydroxyl group is then oxidized to a ketone. While Swern or Dess-Martin periodinane (DMP) oxidations are common, potassium permanganate ( KMnO4 ) serves as a highly effective and historically validated reagent for this specific transformation, yielding 3-oxopyrrolidine-1-carboxamide[2].
Synthesis workflow for 3-oxopyrrolidine-1-carboxamide via intermediate oxidation.
Experimental Protocols
Protocol A: Synthesis of 3-Hydroxypyrrolidine-1-carboxamide
Objective: Establish the urea linkage safely using aqueous chemistry.
-
Preparation of Reagents: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypyrrolidine hydrochloride (10.0 g, 81.0 mmol) in 50 mL of deionized water. Causality: Using the hydrochloride salt directly provides the necessary acidic protons to generate cyanic acid from potassium cyanate[3].
-
Cyanate Addition: Cool the solution to 0–5 °C using an ice-water bath. Slowly add potassium cyanate (7.2 g, 89.1 mmol, 1.1 equiv) in small portions over 15 minutes. Causality: Portion-wise addition prevents excessive exotherms and limits the hydrolysis of cyanic acid into ammonia and carbon dioxide.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The reaction progress can be monitored by TLC (DCM:MeOH 9:1, Ninhydrin stain).
-
Workup & Isolation: Concentrate the aqueous mixture under reduced pressure to a thick paste. Extract the residue with hot ethanol (3 × 50 mL) to dissolve the product while leaving inorganic salts (KCl) behind. Filter the ethanolic extracts and concentrate in vacuo to yield 3-hydroxypyrrolidine-1-carboxamide as a white solid.
Protocol B: Oxidation to 3-Oxopyrrolidine-1-carboxamide
Objective: Convert the secondary alcohol to a ketone without over-oxidizing the urea moiety.
-
Solvent Setup: Dissolve the crude 3-hydroxypyrrolidine-1-carboxamide (5.0 g, 38.4 mmol) in 75 mL of a biphasic mixture of Dichloromethane (DCM) and Water (2:1 v/v).
-
Oxidant Addition: Cool the mixture to 0 °C. Slowly add Potassium Permanganate ( KMnO4 ) (8.5 g, 53.8 mmol, 1.4 equiv)[2]. Causality: KMnO4 is a powerful oxidant; maintaining a low temperature prevents the oxidative cleavage of the pyrrolidine ring.
-
Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then allow it to slowly reach room temperature over an additional 2 hours.
-
Quenching & Filtration: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite ( NaHSO3 ) dropwise until the purple color dissipates and a brown precipitate of manganese dioxide ( MnO2 ) fully forms. Filter the mixture through a pad of Celite to remove the MnO2 salts, washing the filter cake thoroughly with hot water and DCM.
-
Purification: Separate the organic layer from the filtrate. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc:Hexanes gradient) to afford pure 3-oxopyrrolidine-1-carboxamide.
Quantitative Data Summary
The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the self-validating two-step protocol.
| Reaction Step | Key Reagents | Stoichiometry (Equiv.) | Temp & Time | Expected Yield | Purity (HPLC) |
| 1. Urea Formation | 3-Hydroxypyrrolidine HCl : KNCO | 1.0 : 1.1 | 0 °C → RT, 12 h | 85 - 90% | > 95% |
| 2. Oxidation | Intermediate : KMnO4 | 1.0 : 1.4 | 0 °C → RT, 4 h | 65 - 75% | > 98% |
References
-
Larotrectinib and its Impurities Pharmaffiliates.com URL: [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents Bioorganic-chemistry.com URL: [Link]
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Application Note: The Role and Utilization of 3-Oxopyrrolidine-1-Carboxamide in Medicinal Chemistry
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, offering an ideal balance of conformational rigidity and vectorization for substituents. Among its derivatives, 3-oxopyrrolidine-1-carboxamide has emerged as a dual-faceted molecule of critical importance.
On one hand, it serves as a highly versatile electrophilic building block for the rational design of transition state analogues and targeted inhibitors[1]. On the other hand, it is a critical metabolic marker and degradation impurity in the lifecycle of advanced targeted therapies, most notably the tropomyosin receptor kinase (TRK) inhibitor Larotrectinib[2][3]. As a Senior Application Scientist, I have designed this guide to provide actionable, field-proven insights into both the analytical tracking of this molecule as an impurity and its synthetic utilization as a core scaffold.
Structural Significance and Physicochemical Profiling
The transformation from a 3-hydroxypyrrolidine to a 3-oxopyrrolidine core fundamentally alters the molecule's electronic landscape and binding geometry. The oxidation of the C3 hydroxyl group removes a hydrogen bond donor, introduces a planar sp2 hybridized carbonyl carbon, and creates a localized dipole.
These changes dictate how the molecule interacts with enzymatic pockets (e.g., nucleoside processing enzymes)[1] and dictate its chromatographic behavior during analytical profiling.
Table 1: Physicochemical Comparison of Pyrrolidine Carboxamide Cores
| Parameter | 3-Hydroxypyrrolidine-1-carboxamide | 3-Oxopyrrolidine-1-carboxamide | Causality / Impact on Drug Design |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₈N₂O₂ | Loss of 2 Daltons serves as the primary MS/MS diagnostic marker. |
| Hybridization at C3 | sp3 (Chiral center) | sp2 (Planar, achiral) | Loss of chirality simplifies synthesis but alters target pocket fit. |
| H-Bond Donors | 3 (-OH, -NH₂) | 2 (-NH₂) | Reduced desolvation penalty; increased lipophilicity. |
| H-Bond Acceptors | 2 (C=O, -OH) | 2 (C=O, C=O) | The C3 ketone acts as a strong directional H-bond acceptor. |
| Primary Reactivity | Nucleophilic (Esterification) | Electrophilic (Reductive Amination) | The ketone enables rapid divergent synthesis via nucleophilic attack. |
Application 1: Impurity Profiling and Metabolic Tracking
In the context of drug development, 3-oxopyrrolidine-1-carboxamide is frequently encountered as a downstream metabolite or oxidative degradant. A prime example is Larotrectinib (Vitrakvi), an FDA-approved oncology drug. During hepatic metabolism or forced degradation, the (S)-3-hydroxypyrrolidine-1-carboxamide moiety of Larotrectinib undergoes dehydrogenation to form the 3-oxo derivative, formally cataloged as Larotrectinib Impurity 5 (CAS: 2699151-02-3)[2].
Tracking this specific impurity is a regulatory necessity to ensure API stability and to map pharmacokinetic clearance pathways.
Fig 1. Metabolic oxidation of Larotrectinib yielding the 3-oxopyrrolidine-1-carboxamide derivative.
Protocol 1: Self-Validating LC-MS/MS Workflow for Impurity 5 Quantification
To accurately quantify this impurity without false positives from in-source oxidation, a rigorous LC-MS/MS protocol is required.
1. Sample Preparation:
-
Step: Dissolve the Larotrectinib API sample in 50:50 Methanol:Water to a concentration of 1 mg/mL. Spike with 10 ng/mL of Larotrectinib-D4 internal standard.
-
Causality: Methanol prevents the transient enolization and subsequent degradation of the oxo-impurity that can occur in purely aqueous, unbuffered solutions. The D4 internal standard is critical; it co-elutes with the parent API, providing a self-validating mechanism to correct for any matrix-induced ionization suppression in the ESI source.
2. Chromatographic Separation:
-
Step: Inject 2 µL onto a Biphenyl UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Causality: While C18 is standard, a Biphenyl stationary phase is deliberately chosen here. It leverages π−π interactions with the pyrazolo[1,5-a]pyrimidine core of Larotrectinib, offering superior baseline resolution between the parent drug and the slightly less polar 3-oxo impurity.
3. Mass Spectrometry (ESI+ MRM):
-
Step: Monitor the transition for Larotrectinib ( m/z 429.2 → fragment) and Impurity 5 ( m/z 427.2 → fragment).
-
Validation Check: The system self-validates by confirming the retention time of the D4 standard. If the D4 peak shifts by >0.1 min, the run is automatically flagged for mobile phase preparation errors.
Application 2: Scaffold for Novel Drug Discovery
Beyond its role as an impurity, the 3-oxopyrrolidine-1-carboxamide core is a highly prized synthetic intermediate. It is heavily utilized in the design of transition state analogues[1], influenza neuraminidase inhibitors[4], and transient receptor potential vanilloid-4 (TRPV4) antagonists[5].
The intrinsic value of this scaffold lies in the C3 ketone, which acts as a versatile node for divergent synthesis.
Fig 2. Divergent synthetic workflows leveraging the 3-oxopyrrolidine-1-carboxamide scaffold.
Protocol 2: Mild Oxidation and Divergent Reductive Amination
To generate a library of 3-aminopyrrolidine derivatives (useful for kinase and neuraminidase inhibition), medicinal chemists must first synthesize the 3-oxo core without destroying the sensitive carboxamide group.
1. Mild Oxidation (Scaffold Generation):
-
Step: Dissolve 3-hydroxypyrrolidine-1-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise. Stir for 2 hours, allowing it to warm to room temperature.
-
Causality: DMP is explicitly chosen over Jones or Swern oxidation. Jones oxidation (chromic acid) risks acid-catalyzed hydrolysis of the primary carboxamide to a carboxylic acid. DMP operates under mild, near-neutral conditions, ensuring absolute chemoselectivity for the secondary alcohol.
-
Self-Validation: Spot the reaction on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The immediate appearance of a bright orange spot confirms the successful generation of the ketone.
2. Reductive Amination (Derivatization):
-
Step: To the isolated 3-oxopyrrolidine-1-carboxamide (1.0 eq) in Methanol, add the desired primary amine (1.1 eq) and a catalytic amount of Acetic Acid. Stir for 1 hour to form the imine. Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) and stir overnight.
-
Causality: NaCNBH₃ is selected because it is stable in mildly acidic conditions (pH ~5-6) and selectively reduces the protonated iminium ion over the unreacted ketone. This prevents the back-reduction of the scaffold to the starting 3-hydroxypyrrolidine.
-
Self-Validation: LC-MS analysis of the crude mixture must show the disappearance of the m/z 129.1 peak (oxo-core) and the appearance of the target mass. The absence of an m/z 131.1 peak confirms that no back-reduction occurred, validating the choice of reducing agent.
References
- 3-Hydroxypyrrolidine-1-carboxamide Applications and Oxidation Pathways. Smolecule.
- (R)-N-(5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-oxopyrrolidine-1-carboxamide. Pharmaffiliates.
- Larotrectinib and its Impurities. Pharmaffiliates.
- Larotrectinib Impurity 5 and Isotopic Standards. Simson Pharma Limited.
- Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry - ACS Publications.
- Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry - ACS Publications.
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Scaling up the industrial synthesis of 3-oxopyrrolidine-1-carboxamide
Application Note: Scaling Up the Industrial Synthesis of 3-Oxopyrrolidine-1-carboxamide
Introduction & Strategic Context
The synthesis of highly functionalized pyrrolidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, 3-oxopyrrolidine-1-carboxamide serves as a critical building block and known intermediate/impurity in the synthesis of advanced active pharmaceutical ingredients (APIs), including TRK inhibitors like Larotrectinib[1].
Scaling the synthesis of 3-oxopyrrolidine-1-carboxamide from bench-scale to multi-kilogram industrial production presents unique process chemistry challenges. The primary issue lies in the instability of the unprotected 3-pyrrolidinone ring, which is highly prone to self-condensation and polymerization. By installing the carboxamide group prior to the oxidation of the C3 hydroxyl group, we effectively deactivate the nucleophilicity of the pyrrolidine nitrogen, stabilizing the intermediate and enabling a high-yielding oxidation step[2].
This application note details a field-proven, scalable, and self-validating protocol for the synthesis of 3-oxopyrrolidine-1-carboxamide, utilizing a biphasic TEMPO/NaOCl (Anelli) oxidation[3].
Retrosynthetic Route Evaluation & Selection
When designing an industrial-scale route, parameters such as atom economy, exotherm management, and raw material costs dictate viability. We evaluated three classical approaches for the synthesis of the target compound.
| Synthesis Route | Primary Reagents | Atom Economy | Safety & Exotherm Profile | Scalability (E-Factor) | Cost per kg |
| Route A: Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Low | Poor: Generates toxic dimethyl sulfide (DMS) gas; requires cryogenic cooling (-78°C). | Low (High solvent volume required) | High |
| Route B: Ketal Deprotection | Pyrrolidin-3-one ethylene ketal, KOCN, HCl | Medium | Good: Mild thermal conditions; easily controlled gas evolution. | Medium (Requires additional protection/deprotection steps) | Very High (Expensive starting material) |
| Route C: TEMPO/Bleach (Chosen) | 3-Pyrrolidinol, KOCN, TEMPO, NaOCl | High | Excellent: Aqueous waste streams; mild cooling required (0–5°C). | High (Highly concentrated biphasic system) | Low |
Causality for Route Selection: Route C was selected for scale-up. Unlike Swern oxidation, which is operationally prohibitive at scale due to cryogenic requirements and toxic byproducts, the TEMPO-catalyzed oxidation utilizes inexpensive sodium hypochlorite (bleach) as the terminal oxidant. The biphasic nature of the reaction allows for excellent heat dissipation during the highly exothermic oxidation phase.
Chemical workflow for the synthesis of 3-oxopyrrolidine-1-carboxamide via TEMPO oxidation.
Mechanistic Insights: The Biphasic TEMPO Oxidation
To ensure a robust process, one must understand the causality behind the reagent cocktail in the TEMPO oxidation:
-
The Role of KBr (Co-catalyst): Sodium hypochlorite (NaOCl) is a sluggish oxidant for TEMPO. By adding a catalytic amount of Potassium Bromide (KBr), NaOCl rapidly oxidizes Br⁻ to hypobromite (OBr⁻). OBr⁻ then oxidizes the TEMPO radical to the active oxoammonium ion at a rate orders of magnitude faster than OCl⁻, drastically reducing reaction time and minimizing side reactions.
-
pH Control (8.5 – 9.5): The reaction is buffered using NaHCO₃. If the pH drops below 8, dangerous chlorine gas can evolve, and unwanted chlorination of the carboxamide nitrogen occurs. If the pH exceeds 10, the oxidation potential of the hypohalite species drops, stalling the reaction.
-
Self-Validating Quench: The protocol relies on sodium thiosulfate (Na₂S₂O₃) to quench unreacted hypochlorite. This is self-validated using KI-starch indicator paper. If the paper turns blue/black, oxidative danger remains; if it remains colorless, the organic phase is safe for concentration.
Industrial scale-up process engineering workflow for biphasic TEMPO oxidation.
Step-by-Step Industrial Protocol (10 kg Scale)
Phase 1: Synthesis of 3-Hydroxypyrrolidine-1-carboxamide
Objective: Convert the secondary amine to a urea derivative to prevent N-oxidation in the subsequent step.
-
Reactor Charging: To a 100 L glass-lined reactor, charge 3-pyrrolidinol (10.0 kg, 114.8 mol) and purified water (30 L).
-
Reagent Addition: Add Potassium Cyanate (KOCN) (10.2 kg, 126.3 mol, 1.1 eq) in portions over 30 minutes.
-
Acidification: Slowly dose 6M HCl to adjust the pH to 6.0 - 6.5. Causality: KOCN must be protonated to form the active electrophile, cyanic acid (HNCO). Maintaining a slightly acidic pH prevents the rapid hydrolysis of HNCO to ammonia and carbon dioxide.
-
Heating & IPC: Heat the jacket to 40°C and stir for 12 hours. Perform an In-Process Control (IPC) via GC-MS. The reaction is complete when residual 3-pyrrolidinol is < 1.0%.
-
Workup: Concentrate the aqueous solution under reduced pressure to 15 L. Add Ethanol (40 L) to precipitate inorganic salts (KCl). Filter the slurry through a Nutsche filter. Concentrate the filtrate to yield 3-hydroxypyrrolidine-1-carboxamide as a viscous syrup (approx. 13.5 kg, 90% yield).
Phase 2: TEMPO-Catalyzed Oxidation to 3-Oxopyrrolidine-1-carboxamide
Objective: Selectively oxidize the C3-hydroxyl group to a ketone without degrading the carboxamide.
-
Biphasic Setup: To a 200 L jacketed reactor, charge 3-hydroxypyrrolidine-1-carboxamide (13.5 kg, 103.7 mol), Dichloromethane (DCM) (80 L), and an aqueous buffer solution (15 L water containing 1.5 kg NaHCO₃).
-
Catalyst Addition: Charge TEMPO (162 g, 1.04 mol, 1 mol%) and KBr (1.23 kg, 10.37 mol, 10 mol%). Cool the reactor jacket to 0°C.
-
Oxidant Dosing (Critical Step): Begin dosing 10–12% aqueous NaOCl (bleach) (approx. 75 L, 1.15 eq). Maintain the internal temperature strictly between 0°C and 5°C. Causality: The oxidation is highly exothermic. Dosing must be controlled by the heat-removal capacity of the reactor jacket to prevent thermal runaway and degradation of the TEMPO catalyst.
-
IPC Validation: After dosing is complete, stir for 1 hour at 5°C. Sample the organic layer for HPLC analysis. The reaction is self-validated as complete when the starting material peak area is < 0.5%. If > 0.5%, dose an additional 2 L of NaOCl and stir for 30 minutes.
Phase 3: Quenching, Workup, and Crystallization
-
Quenching: Slowly dose a 20% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) (5 L) into the reactor. Stir for 15 minutes.
-
Safety Validation: Dip a KI-starch indicator strip into the aqueous layer. Requirement: The strip must remain colorless. A blue/black color indicates residual hypochlorite, requiring additional thiosulfate.
-
Phase Separation: Stop agitation and allow the phases to settle for 30 minutes. Separate the lower organic (DCM) layer. Extract the aqueous layer with an additional 20 L of DCM.
-
Concentration & Crystallization: Combine the organic layers and wash with brine (20 L). Transfer to a clean reactor and distill off DCM under reduced pressure until the volume is reduced to 20 L.
-
Anti-Solvent Addition: Heat the residue to 40°C and slowly add Heptane (40 L) as an anti-solvent. Cool the reactor to 0°C at a rate of 10°C/hour to induce crystallization.
-
Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (10 L), and dry in a vacuum oven at 45°C to constant weight.
-
Expected Yield: 11.2 kg (84% from the alcohol).
-
Purity: > 99.0% by HPLC.
-
References
-
Larotrectinib-impurities. Pharmaffiliates. Available at:[Link]
- Process for the preparation of 1,3-thiazol-5-ylmethyl... (US10351556B2). Google Patents.
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- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy 3-Hydroxypyrrolidine-1-carboxamide [smolecule.com]
- 3. US10351556B2 - Process for the preparation of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-{[(2s)-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4YL] methyl} carbamoyl) amino]-4-(morpholin-4-yl)butanoyl]amino)-1,6-diphenylhexan-2-yl]carbamate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 3-Oxopyrrolidine-1-Carboxamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the notoriously difficult synthesis of 3-oxopyrrolidine-1-carboxamide , a critical structural motif and known impurity in the synthesis of tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib[1].
Synthesizing this small, highly polar, and chemically sensitive molecule often results in single-digit yields. This guide dissects the mechanistic pitfalls—ranging from the extreme instability of pyrrolidinone free bases to severe aqueous-partitioning losses—and provides field-proven, self-validating protocols to rescue your yields.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: I am oxidizing 3-hydroxypyrrolidine-1-carboxamide using a Swern oxidation, but my isolated yields are <20%. The LC-MS shows complete conversion. Where is my product?
Cause: Your product is being lost in the aqueous workup. 3-oxopyrrolidine-1-carboxamide is a low-molecular-weight, highly polar molecule with a strong hydrogen-bonding carboxamide group. Swern oxidation requires the addition of triethylamine, generating massive amounts of triethylamine hydrochloride salts. When you perform an aqueous wash to remove these salts, the polar 3-oxopyrrolidine-1-carboxamide partitions heavily into the aqueous phase. Solution: Abandon the Swern oxidation for this specific substrate. Transition to a Dess-Martin Periodinane (DMP) oxidation[2]. DMP allows for a nearly non-aqueous workup. The iodinane byproducts can be quenched with a minimal volume of saturated NaHCO3 / Na2S2O3 , and the product can be extracted using a highly polar organic mixture (e.g., 10% Methanol in Dichloromethane) or purified directly via a silica plug.
Q2: I am using Route B (starting from N-Boc-3-pyrrolidinone). After Boc deprotection, I basify to isolate the 3-pyrrolidinone free base before adding potassium cyanate. The reaction turns black, and I get a complex polymeric mixture. What happened?
Cause: You have triggered a runaway aldol condensation. 3-pyrrolidinones possess highly acidic active methylene protons adjacent to the carbonyl group[3]. When you remove the Boc group and expose the molecule to basic conditions (pH > 8) to isolate the free amine, the molecule rapidly self-condenses (intermolecular aldol reaction) and polymerizes[4]. Solution: Never isolate the 3-pyrrolidinone free base. Perform the Boc deprotection using anhydrous HCl in dioxane to isolate the stable 3-pyrrolidinone hydrochloride salt. For the subsequent carbamoylation, use an in-situ method where the pH is strictly buffered between 6.0 and 7.0. This keeps the steady-state concentration of the reactive free amine extremely low, allowing the faster carbamoylation reaction with cyanate to outcompete the bimolecular aldol condensation.
Q3: How do I reliably monitor the reaction progress? UV-based HPLC and standard TLC are showing nothing.
Cause: 3-oxopyrrolidine-1-carboxamide lacks an extended conjugated π -system, rendering it virtually invisible to standard UV detectors (254 nm). Solution: Implement a self-validating analytical system:
-
TLC: Use a basic KMnO4 stain (oxidizes the starting alcohol) or an Iodine chamber. To check for unreacted amine intermediates in Route B, use a Ninhydrin stain (turns purple upon heating).
-
HPLC/LC-MS: Switch your detector to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-dependent and do not rely on UV chromophores.
Part 2: Quantitative Data & Strategy Comparison
To optimize your synthetic route, compare the empirical data of various oxidation methods for the conversion of 3-hydroxypyrrolidine-1-carboxamide to the target ketone.
| Oxidation Method | Typical Yield | Primary Byproducts | Aqueous Loss Risk | Scalability & Notes |
| Dess-Martin (DMP) | 75 – 85% | Iodobenzoic acid derivatives | Low (Minimal aqueous quench) | High cost, but optimal for polar products. Best overall yield[5]. |
| Swern | 15 – 30% | Dimethyl sulfide, TEA-HCl | Critical (Lost in salt washes) | Highly scalable, but requires exhaustive continuous extraction to recover product. |
| TEMPO / NaOCl | 30 – 40% | NaCl, over-oxidation species | High (Bleach is aqueous) | Basic conditions ( NaOCl ) can trigger minor aldol degradation of the product. |
| Parikh-Doering | 50 – 60% | Pyridine-SO3 salts, DMSO | Moderate | Milder than Swern, but still requires aqueous washing to remove DMSO/pyridine. |
Part 3: Mechanistic Workflow & Causality Map
The following diagram illustrates the two primary synthetic routes and highlights the critical degradation trap that destroys yields if pH is not strictly controlled.
Synthesis routes for 3-oxopyrrolidine-1-carboxamide highlighting the critical aldol degradation trap.
Part 4: Validated Experimental Protocols
Protocol 1: Optimized DMP Oxidation (Route A - Preferred)
This protocol minimizes aqueous exposure to prevent the partitioning loss of the highly polar product[2].
Reagents:
-
3-Hydroxypyrrolidine-1-carboxamide: 1.0 eq (10 mmol)
-
Dess-Martin Periodinane (DMP): 1.5 eq (15 mmol)
-
Anhydrous Dichloromethane (DCM): 0.2 M
Step-by-Step Methodology:
-
Initialization: Dissolve 3-hydroxypyrrolidine-1-carboxamide in anhydrous DCM under an inert Nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Oxidation: Add DMP portion-wise over 15 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and allow the suspension to stir at room temperature for 2 hours.
-
Validation Check: Pull a 10 μ L aliquot, dilute in methanol, and spot on a TLC plate. Stain with KMnO4 . The reaction is complete when the oxidizable alcohol spot disappears.
-
Quench: Cool the mixture back to 0 °C. Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (only 2 mL per mmol of substrate)[2]. Stir vigorously for 15 minutes until the organic layer transitions from cloudy to clear (indicating the reduction of iodinane to soluble iodine species).
-
Extraction: Separate the layers. Critical Step: Extract the aqueous layer aggressively with a 10% Methanol in DCM solution (3 x 20 mL) to ensure the polar product is pulled from the aqueous phase.
-
Isolation: Dry the combined organics over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, eluting with a gradient of 2–10% Methanol in Ethyl Acetate).
Protocol 2: In-Situ Carbamoylation (Route B)
This protocol avoids the isolation of the highly unstable 3-pyrrolidinone free base[3].
Reagents:
-
N-Boc-3-pyrrolidinone: 1.0 eq (10 mmol)
-
4M HCl in Dioxane: 5.0 eq (50 mmol)
-
Potassium Cyanate (KNCO): 2.0 eq (20 mmol)
Step-by-Step Methodology:
-
Deprotection: Dissolve N-Boc-3-pyrrolidinone in minimal anhydrous DCM. Add 4M HCl in dioxane dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Isolation of Salt: Concentrate the mixture entirely under vacuum to yield 3-pyrrolidinone hydrochloride as a crude, pale solid. Do not attempt to neutralize this salt yet.
-
In-Situ Carbamoylation: Dissolve the crude HCl salt in a 1:1 mixture of THF and Water (0.2 M).
-
pH Control: Add KNCO in one portion. The inherent acidity of the HCl salt will react with the cyanate to form the reactive isocyanic acid (HNCO) in situ, while keeping the bulk pH slightly acidic/neutral (pH ~6). This prevents the pyrrolidinone from existing as a free base long enough to polymerize.
-
Reaction: Stir at room temperature for 12 hours. Monitor via LC-MS (ELSD).
-
Workup: Evaporate the THF under reduced pressure. Lyophilize the remaining aqueous layer to complete dryness. Extract the resulting solid cake with hot ethanol to dissolve the product, leaving the inorganic potassium chloride salts behind. Filter and concentrate to yield the product.
References
- Synthesis and Reactions of 3-Pyrrolidinones ElectronicsAndBooks
- Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions Benchchem
- Larotrectinib and its Impurities Pharmaffili
- What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone? Guidechem
- N-Boc-3-pyrrolidinone synthesis ChemicalBook
Sources
Technical Support Center: Solubilization Strategies for 3-oxopyrrolidine-1-carboxamide
Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific aqueous solubility barriers associated with 3-oxopyrrolidine-1-carboxamide .
Rather than relying on trial-and-error, this guide establishes a mechanistic framework to diagnose why your molecule is crashing out of solution and provides self-validating experimental protocols to fix it.
Diagnostic Workflow
Before selecting a formulation strategy, it is critical to understand the physicochemical barriers of your active pharmaceutical ingredient (API). Use the logic tree below to determine the optimal solubilization pathway.
Diagnostic workflow for 3-oxopyrrolidine-1-carboxamide aqueous solubility.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does 3-oxopyrrolidine-1-carboxamide exhibit poor aqueous solubility despite having polar functional groups? Causality: The molecule contains a pyrrolidine-1-carboxamide moiety (a urea derivative) and a ketone. While polar, the nitrogen in the pyrrolidine ring is conjugated with the carbonyl group of the carboxamide, rendering it non-basic (pKa < 0). Because it lacks an ionizable center at physiological pH, standard pH adjustment or salt formation techniques are completely ineffective (1)[1]. Furthermore, the hydrogen bond donors (NH2) and acceptors (C=O) create a highly stable, tightly packed crystal lattice. The energy required to break this "brick dust" lattice exceeds the hydration energy provided by water, resulting in poor solubility (2)[2].
Q2: Which cyclodextrin derivative is optimal for this specific pyrrolidine scaffold? Causality: For small, rigid heterocyclic rings like pyrrolidine, β-cyclodextrin (β-CD) derivatives offer the ideal cavity size match (approx. 6.0–6.5 Å). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended because the hydroxypropyl substitution disrupts the intramolecular hydrogen bonding of the native cyclodextrin, vastly increasing the aqueous solubility of the host-guest complex (3)[3]. This allows the hydrophobic ring to be sequestered while presenting a hydrophilic exterior, solubilizing the molecule without altering its non-ionizable state ()[].
Q3: When should I transition from Cosolvents to Amorphous Solid Dispersions (ASDs)? Causality: Cosolvents (e.g., PEG 400) reduce the dielectric constant of the aqueous media, which is useful for quick pre-clinical IV dosing (5)[5]. However, they often cause rapid precipitation upon dilution in physiological fluids. If you are developing a solid oral dosage form, ASDs are mandatory. ASDs utilize polymers (like PVP or HPMC) to trap the drug in a high-energy amorphous state, entirely bypassing the restrictive crystal lattice energy and maintaining supersaturation in the GI tract (6)[6].
Troubleshooting Guides: Validated Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Phase-Solubility Profiling with HP-β-CD (For Liquid Formulations)
This protocol determines the complexation efficiency and the exact amount of cyclodextrin required to reach your target concentration.
-
Preparation : Prepare a series of aqueous solutions of HP-β-CD ranging from 0% to 20% (w/v) in purified water or your target physiological buffer.
-
Saturation : Add an excess of 3-oxopyrrolidine-1-carboxamide (e.g., 50 mg) to 5 mL of each CD solution in sealed glass scintillation vials.
-
Equilibration : Agitate the vials on a rotary shaker at 100 rpm and 25°C for 48 hours.
-
Self-Validation Checkpoint: Visually inspect the vials. The presence of excess solid at the bottom confirms that thermodynamic saturation has been reached. If the solution is completely clear, the data point is invalid for equilibrium solubility calculations; add more API and re-equilibrate.
-
-
Separation : Centrifuge the suspensions at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.
-
Quantification : Analyze the filtrate via HPLC-UV. Plot the drug concentration against the CD concentration to determine the binding constant ( K1:1 ) (7)[7].
Protocol B: Amorphous Solid Dispersion via Solvent Evaporation (For Solid Formulations)
This protocol destroys the crystal lattice to create a highly soluble amorphous matrix.
-
Dissolution : Dissolve 3-oxopyrrolidine-1-carboxamide and a hydrophilic polymer (e.g., PVP K30 or HPMC-AS) in a 1:3 weight ratio using a volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) until entirely clear.
-
Evaporation : Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure until a solid film forms on the flask.
-
Drying : Place the solid dispersion in a vacuum desiccator for 24 hours to remove all residual solvent traces. Pulverize the resulting film into a fine powder.
-
Validation :
Quantitative Data Comparison
Below is a summary of the expected quantitative outcomes when applying these solubilization strategies to small, high-lattice-energy heterocyclic compounds like 3-oxopyrrolidine-1-carboxamide.
| Formulation Strategy | Excipient / Carrier | Drug:Carrier Ratio | Expected Fold Enhancement | Physical Stability | Primary Limitation |
| Unformulated API | None (Aqueous Buffer pH 7.4) | N/A | 1x (Baseline) | High (Crystalline) | Poor bioavailability |
| Cosolvency | 20% PEG 400 in Water | N/A | ~10x - 15x | Low (in vivo) | Rapid precipitation upon dilution |
| Inclusion Complex | HP-β-Cyclodextrin | 1:2 (Molar) | ~40x - 50x | High (in solution) | High excipient bulk for solid dosing |
| Solid Dispersion | PVP K30 (Amorphous) | 1:3 (Weight) | ~80x - 100x | Moderate (Solid state) | Thermodynamic instability (requires desiccant) |
References
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC.
- Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.International Journal of Pharmaceutical Sciences Review and Research.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Improvement in solubility of poor water-soluble drugs by solid dispersion.PMC.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.MDPI.
Sources
Preventing thermal degradation of 3-oxopyrrolidine-1-carboxamide during synthesis
Welcome to our dedicated technical support center for the synthesis of 3-oxopyrrolidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound while mitigating the risks of thermal degradation. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience, to ensure the integrity and yield of your synthesis.
Section 1: Understanding the Challenge: Thermal Degradation of 3-Oxopyrrolidine-1-carboxamide
The synthesis of 3-oxopyrrolidine-1-carboxamide can be susceptible to thermal degradation, leading to reduced yields, impurities, and inconsistent results. The presence of a ketone and an amide within the five-membered ring structure makes the molecule vulnerable to several heat-induced side reactions. This guide will explore the potential degradation pathways and provide actionable strategies to prevent them.
Potential Degradation Pathways
Elevated temperatures during synthesis can trigger several undesirable reactions:
-
Maillard-type Reactions: The carbonyl group of the 3-oxopyrrolidine ring can react with the amide or other amine-containing species present in the reaction mixture, leading to the formation of complex brown nitrogenous polymers and melanoidins.[1][2][3][4][5] This non-enzymatic browning is a common issue in food chemistry but can also occur during the synthesis of pharmaceuticals.[2]
-
Decarboxylation: Pyrrolidine-based structures, particularly those with activating groups, can be prone to decarboxylation at elevated temperatures, leading to the loss of the carboxamide group and the formation of undesired byproducts.[6][7][8][9][10]
-
Side Reactions of Amidation: The common synthesis route involving the reaction of an ester with ammonia or an amine to form the amide is often conducted at elevated temperatures.[11][][13] These conditions can promote side reactions and degradation of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-oxopyrrolidine-1-carboxamide, providing potential causes and detailed solutions.
Issue 1: Brown coloration of the reaction mixture or final product.
-
Question: My reaction mixture turned brown upon heating, and my isolated product is discolored. What is causing this, and how can I prevent it?
-
Answer:
-
Probable Cause: The brown coloration is a classic indicator of Maillard-type reactions.[1][2][3][4][5] This occurs when the carbonyl group of your 3-oxopyrrolidine precursor or product reacts with amino groups under heat.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for an acceptable reaction rate. Gradual heating and the use of a well-calibrated heating mantle or oil bath are crucial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes that can contribute to color formation.
-
pH Control: The Maillard reaction is influenced by pH.[2] If your reaction conditions allow, buffering the solution to a slightly acidic pH may help to reduce the rate of browning.
-
Purification: If discoloration has already occurred, purification by column chromatography or recrystallization may be necessary to remove the colored impurities.
-
-
Issue 2: Low yield of 3-oxopyrrolidine-1-carboxamide and presence of unexpected byproducts.
-
Question: I am getting a low yield of my desired product, and I'm observing unexpected peaks in my analytical data (e.g., LC-MS, NMR). What could be happening?
-
Answer:
-
Probable Cause: This could be due to several factors, including decarboxylation or other side reactions competing with the desired amide formation.[6][11] High temperatures can favor these alternative pathways.
-
Solution:
-
Optimize Reaction Time and Temperature: Create a design of experiments (DoE) to find the optimal balance between reaction time and temperature. Lowering the temperature and extending the reaction time may favor the formation of the desired product over degradation pathways.
-
Alternative Amidation Methods: If you are using a high-temperature method for amidation, consider alternative, milder conditions. For example, using coupling reagents (e.g., HBTU, HATU) to form the amide from the corresponding carboxylic acid can often be performed at room temperature, thus avoiding thermal degradation.[14]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress closely. This will help you determine the optimal time to quench the reaction and avoid prolonged exposure to heat.
-
-
Issue 3: Inconsistent reaction outcomes and poor reproducibility.
-
Question: My synthesis results are not reproducible. Sometimes I get a good yield, and other times the reaction fails or produces a mixture of products. Why is this happening?
-
Answer:
-
Probable Cause: Inconsistent temperature control is a likely culprit. Localized overheating ("hot spots") in the reaction vessel can lead to significant degradation in one run but not another. The quality of starting materials can also play a role.
-
Solution:
-
Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a magnetic stirrer to ensure even heat distribution throughout the reaction mixture.
-
Quality Control of Starting Materials: Ensure the purity of your starting materials. Impurities can sometimes catalyze side reactions or interfere with the desired transformation.
-
Standardize Procedures: Document and strictly follow a standardized operating procedure (SOP) for the synthesis, paying close attention to heating rates, stirring speeds, and the timing of reagent addition.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the maximum recommended temperature for the synthesis of 3-oxopyrrolidine-1-carboxamide?
-
Q2: Are there any specific catalysts that can help to reduce the required reaction temperature?
-
A2: For the amidation of an ester, certain catalysts can facilitate the reaction at lower temperatures. For example, some ruthenium-pincer complexes have been shown to catalyze amide synthesis from esters and amines under neutral conditions.[16] However, the compatibility of such catalysts with your specific substrate would need to be evaluated.
-
-
Q3: How can I detect the thermal degradation of my product?
-
A3: A combination of analytical techniques is recommended. HPLC with a UV or MS detector is excellent for identifying and quantifying impurities.[17][18][19][20] ¹H and ¹³C NMR spectroscopy can help to elucidate the structure of degradation products. A noticeable color change in the product is also a strong visual indicator of degradation.
-
-
Q4: Can the order of reagent addition affect thermal degradation?
-
A4: Yes, the order of addition can be important. For example, if you are performing a reaction where a thermally sensitive intermediate is formed, it may be beneficial to add the subsequent reagent at a lower temperature to minimize the time the intermediate is exposed to heat.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of 3-Oxopyrrolidine-1-carboxamide via Ester Aminolysis with Strict Temperature Control
This protocol outlines a general procedure for the synthesis of 3-oxopyrrolidine-1-carboxamide from an ethyl ester precursor, with a strong emphasis on preventing thermal degradation.
Materials:
-
Ethyl 3-oxopyrrolidine-1-carboxylate
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath with a temperature controller
-
TLC plates (silica gel)
-
LC-MS system for reaction monitoring
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add ethyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) dissolved in a minimal amount of anhydrous methanol.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Ammonia Addition: Slowly add a solution of ammonia in methanol (e.g., 7N, 3-5 equivalents) to the cooled solution while stirring.
-
Controlled Heating: Remove the ice bath and place the flask in a pre-heated oil bath set to a controlled temperature (start with a lower temperature, e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction every hour using TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot/peak.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) or by recrystallization.
Protocol 2: Quality Control and Degradation Analysis by HPLC-MS
This protocol provides a general method for analyzing the purity of your 3-oxopyrrolidine-1-carboxamide and detecting any degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) detector (e.g., Q-TOF or triple quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Injection volume: 2 µL
-
UV detection: 210 nm
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
-
MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Scan range: m/z 50-500.
-
Acquire both full scan MS and tandem MS (MS/MS) data for peak identification.
-
-
Data Analysis:
-
Integrate the peak corresponding to 3-oxopyrrolidine-1-carboxamide.
-
Analyze any impurity peaks. Use the MS and MS/MS data to propose structures for the degradation products. Common degradation products may include decarboxylated species or adducts formed from Maillard-type reactions.
-
Section 5: Visualizing the Process
Workflow for Preventing Thermal Degradation
Caption: Workflow for mitigating thermal degradation during synthesis.
Degradation Pathways Overview
Caption: Potential thermal degradation pathways.
Section 6: Data Summary
Table 1: Recommended Analytical Techniques for Monitoring Synthesis and Degradation
| Technique | Purpose | Information Obtained |
| TLC | Rapid reaction monitoring | Qualitative assessment of starting material consumption and product formation. |
| HPLC-UV | Purity assessment and quantification | Quantitative data on the percentage of product and impurities. |
| LC-MS | Impurity identification | Molecular weight information for identifying unknown degradation products.[18][19] |
| NMR | Structural elucidation | Detailed structural information of the product and any isolated impurities. |
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The Maillard reaction and Amadori rearrangement - Bio-Synthesis Inc. [Link]
-
Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC. [Link]
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Maillard reaction - Wikipedia. [Link]
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Maillard Reaction - LATU. [Link]
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Maillard Reaction | Baking Processes - BAKERpedia. [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC. [Link]
- EP0168607A1 - Pyrrolidine-carboxylic-acid derivatives, process for their preparation - Google P
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Preparation of pyrrolidine via decarboxylation of l-proline - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
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Studies on pyrrolidinones. On the decarboxylation of pyroglutamic acids and N-acyl prolines in acidic media - ResearchGate. [Link]
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[Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid] - PubMed. [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. [Link]
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Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC - NIH. [Link]
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From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC. [Link]
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Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. [Link]
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17.3: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. [Link]
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Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]
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CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed. [Link]
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Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. [Link]
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Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC. [Link]
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Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]
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Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells - Frontiers. [Link]
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google P
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Synthesis, characterization and thermal degradation studies on some oxovanadium(IV) carbodithioates - ResearchGate. [Link]
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Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. [Link]
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Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. [Link]
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Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. [Link]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 19. mdpi.com [mdpi.com]
- 20. bfr.bund.de [bfr.bund.de]
Optimizing mobile phase gradients for 3-oxopyrrolidine-1-carboxamide HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving small, highly polar heterocycles. 3-oxopyrrolidine-1-carboxamide presents a unique chromatographic hurdle: it lacks significant hydrophobic surface area but possesses strong hydrogen-bond donors and acceptors via its ketone and primary carboxamide groups.
This structural profile leads to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with the silica backbone. This guide is designed to help you troubleshoot these specific issues, understand the physicochemical causality behind them, and optimize your mobile phase gradients for robust, reproducible assays.
Section 1: Core Principles & Troubleshooting FAQs
Q1: Why does 3-oxopyrrolidine-1-carboxamide elute in the void volume ( t0 ) on my standard C18 column, even at 5% organic mobile phase? A: Retention in reversed-phase chromatography relies on the thermodynamic drive of an analyte to partition from a polar mobile phase into a hydrophobic stationary phase. Because 3-oxopyrrolidine-1-carboxamide is highly polar, its hydration shell is extremely stable in aqueous conditions. The thermodynamic penalty required to desolvate this molecule and force it into the hydrophobic C18 alkyl chains is too high. Consequently, it remains in the mobile phase and elutes in the void volume. To resolve this, you must switch the retention mechanism entirely by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC)[1].
Q2: I managed to retain the compound using a polar-embedded column, but the peak tailing is severe (Asymmetry factor > 2.0). What causes this, and how can I fix it? A: Peak tailing for amides is almost always caused by secondary interactions with residual silanol groups (Si-OH) on the silica support[2]. While the primary retention mechanism might be hydrophobic or polar partitioning, the carboxamide group strongly hydrogen-bonds with unreacted, acidic free silanols[3]. To mitigate this:
-
Lower the Mobile Phase pH: Free silanols have a pKa around 3.5–4.5. By lowering the mobile phase pH to 3.0 (e.g., using 10 mM ammonium formate buffer), you fully protonate the silanols, rendering them neutral and significantly reducing ionic and dipole interactions[4].
-
Use an End-Capped or Amide-Bonded Phase: Modern high-purity "Type B" silica columns with extensive end-capping or polar-embedded groups physically shield the analyte from residual silanols[5].
Q3: My peak shape is distorted (fronting/splitting) upon injection, even though my gradient seems correct. What is happening? A: This is a classic solvent mismatch issue. If your sample is dissolved in a solvent that has a higher elution strength than your initial mobile phase, the analyte will not focus at the head of the column, leading to dispersion[2]. In HILIC mode, water is the strong eluting solvent. If you inject a sample dissolved in 100% water into a HILIC column equilibrated at 95% Acetonitrile, you will destroy the peak shape. Always dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase composition (e.g., 75–90% Acetonitrile)[6].
Section 2: Gradient Optimization Workflows
In HILIC, the stationary phase adsorbs water from the mobile phase to form an immobilized aqueous layer[1]. The polar 3-oxopyrrolidine-1-carboxamide partitions between the bulk organic mobile phase and this water-rich layer. Therefore, a HILIC gradient runs in the opposite direction of a reversed-phase gradient.
Table 1: Quantitative Comparison of Gradient Strategies for Polar Amides
| Parameter | Reversed-Phase (Polar-Embedded) | HILIC (Amide/Silica Phase) |
| Initial Mobile Phase | 95% Aqueous / 5% Organic | 5% Aqueous / 95% Organic |
| Final Mobile Phase | 10% Aqueous / 90% Organic | 50% Aqueous / 50% Organic |
| Strong Solvent | Acetonitrile / Methanol | Water / Aqueous Buffer |
| Weak Solvent | Water / Aqueous Buffer | Acetonitrile |
| Buffer Requirement | 0.1% Formic Acid (pH ~2.7) | 10 mM Ammonium Formate (pH 3.0) |
| Equilibration Volume | 10 Column Volumes (CV) | 20–50 Column Volumes (CV) |
| Analyte Retention ( k′ ) | Typically < 1.0 (Poor) | Typically 3.0 - 10.0 (Excellent) |
Section 3: Self-Validating Experimental Protocol
To achieve a robust separation of 3-oxopyrrolidine-1-carboxamide, follow this step-by-step HILIC gradient optimization protocol. This system is self-validating; you must pass the System Suitability criteria in Step 4 before proceeding with sample analysis.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using neat formic acid. Causality: The high buffer concentration ensures constant ionic strength during the gradient, while the low pH suppresses silanol ionization.
-
Mobile Phase B (Organic): Prepare 90% Acetonitrile / 10% Mobile Phase A. Causality: Maintaining 10% aqueous buffer in the organic line prevents buffer precipitation when the pumps mix the solvents.
Step 2: Column Equilibration (Critical)
-
Install a HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flush the column with 50% A / 50% B for 10 column volumes (CV) to wet the pores.
-
Equilibrate the column at the initial gradient conditions (95% B) for at least 30 CVs. Causality: HILIC requires extensive equilibration to establish the immobilized water layer on the stationary phase.
Step 3: Gradient Execution
-
Time 0.0 - 1.0 min: Hold at 95% B (Isocratic hold to focus the analyte).
-
Time 1.0 - 6.0 min: Linear gradient from 95% B down to 60% B. (Increasing the strong solvent, water, to elute the highly polar carboxamide).
-
Time 6.0 - 7.0 min: Hold at 60% B to wash strongly retained impurities.
-
Time 7.0 - 7.1 min: Return to 95% B.
-
Time 7.1 - 12.0 min: Re-equilibration.
Step 4: System Suitability Validation Inject a 10 µg/mL standard of 3-oxopyrrolidine-1-carboxamide (dissolved in 90% Acetonitrile). Validate the run using the following self-validating metrics:
-
Capacity Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , increase the initial %B to 98%.
-
Asymmetry Factor ( As ): Must be between 0.9 and 1.3. If As>1.3 , verify the mobile phase pH is exactly 3.0 to ensure silanol suppression.
Section 4: Visualizations
Fig 1. Decision tree for optimizing retention and resolving peak tailing in polar amides.
Fig 2. Multimodal HILIC retention mechanism for 3-oxopyrrolidine-1-carboxamide.
References
-
Element Lab Solutions. "Peak Tailing in HPLC". [4]
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography". [2]
-
BenchChem. "Troubleshooting Peak Tailing in HPLC Analysis". [5]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?". [3]
-
MicroSolv Technology Corporation. "Improving peak shapes in an HPLC method". [6]
-
Waters Corporation. "Development and Optimization of a HILIC-MS Separation". [1]
Sources
- 1. waters.com [waters.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 3-Oxopyrrolidine-1-Carboxamide Derivatives
Welcome to the Technical Support Center. 3-Oxopyrrolidine-1-carboxamide derivatives are highly valued scaffolds in modern drug discovery, frequently serving as core motifs in protease and kinase inhibitors. However, researchers consistently encounter challenges in maintaining high enantiomeric excess (ee) during their synthesis.
This guide is designed for scientists and process chemists. It bypasses generic advice to focus on the specific structural liabilities of the 3-oxopyrrolidine ring—namely, the highly acidic α -protons that lead to rapid keto-enol tautomerization. Below, you will find diagnostic workflows, field-proven methodologies, and self-validating protocols to help you achieve and maintain >99% ee.
Diagnostic Workflow: Root Cause Analysis for Low ee
Before adjusting your synthesis, you must identify whether the loss of chirality is a function of poor catalyst selectivity or inherent substrate instability (racemization). Use the diagnostic logic tree below to isolate the root cause.
Diagnostic workflow for troubleshooting low enantiomeric excess in 3-oxopyrrolidine derivatives.
Deep Dive Methodologies & Causality
Method A: Overcoming α -Racemization via Dynamic Kinetic Resolution (DKR)
The Causality: If your 3-oxopyrrolidine-1-carboxamide derivative has a stereocenter at the C2 or C4 position, the protons at these sites are highly acidic due to the adjacent C3-ketone and the electron-withdrawing nature of the N1-carboxamide. Under mildly basic or thermal conditions, the molecule undergoes rapid keto-enol tautomerization, passing through an achiral enolate intermediate that scrambles the stereocenter.
Standard kinetic resolution limits your maximum theoretical yield to 50%. However, Dynamic Kinetic Resolution (DKR) exploits this instability. By pairing the rapid in situ racemization with a highly stereoselective Ketoreductase (KRED), the enzyme continuously siphons off one enantiomer (reducing it to a stable chiral alcohol), driving the reaction to 100% theoretical yield and >99% ee .
Step-by-Step Protocol: KRED-Catalyzed DKR
-
Buffer & Enzyme Preparation: Dissolve the selected KRED (10 wt% relative to substrate) and NAD(P)H co-factor (1 mM) in a 100 mM potassium phosphate buffer (pH 7.0).
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Co-factor Recycling System: Add glucose (1.5 eq) and Glucose Dehydrogenase (GDH) to continuously regenerate the NAD(P)H co-factor.
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Substrate Addition: Dissolve the racemic 3-oxopyrrolidine-1-carboxamide in a miscible co-solvent (e.g., 5-10% DMSO) and add it to the buffer to achieve a final substrate concentration of 50-100 mM.
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Reaction Execution: Incubate at 30 °C with gentle orbital shaking (200 rpm) for 24-48 hours. Crucial: Maintain pH 7.0 using an automated pH stat, as the GDH system generates gluconic acid which will lower the pH and halt enzyme activity.
-
Workup: Extract the resulting enantiopure 3-hydroxypyrrolidine derivative with ethyl acetate.
Self-Validating System Check: To ensure the high ee is driven by the KRED and to confirm the racemization rate is sufficient for DKR, run a parallel negative control containing an enantiopure standard of the substrate in the reaction buffer (without KRED). If the ee degrades to ~0% over 24 hours, background racemization is confirmed, validating that the DKR mechanism is active.
Mechanism of Dynamic Kinetic Resolution (DKR) for 3-oxopyrrolidine derivatives.
Method B: Asymmetric Transamination for Chiral Amines
The Causality: If your target requires converting the C3-ketone into a chiral amine, traditional reductive amination often yields poor stereocontrol. ω -Transaminases (ATAs) offer a strictly controlled chiral pocket that dictates absolute (R)- or (S)- selectivity . The primary challenge here is thermodynamic: the equilibrium strongly favors the ketone. To drive the reaction forward, you must use a massive excess of an amine donor (like isopropylamine) and actively remove the acetone byproduct.
Step-by-Step Protocol: ATA-Catalyzed Asymmetric Amination
-
Buffer Setup: Prepare a 100 mM phosphate buffer (pH 8.0) supplemented with 1 mM Pyridoxal 5'-phosphate (PLP) co-factor.
-
Amine Donor: Add isopropylamine (IPA) to a final concentration of 1 M. Re-adjust the pH to 8.0 (IPA addition will spike the pH).
-
Enzyme & Substrate: Add the specific (R)- or (S)-selective transaminase (20 wt%) and the 3-oxopyrrolidine-1-carboxamide substrate (50 mM).
-
Equilibrium Shift: Run the reaction at 35 °C. Apply a slight vacuum or a nitrogen sweep gas across the headspace to continuously evaporate the volatile acetone byproduct.
-
Workup: Basify the aqueous layer to pH >10 and extract the free chiral amine with MTBE.
Self-Validating System Check: Monitor the reaction via GC/MS. If conversion plateaus at ~50%, spike the reaction with an additional 0.5 M of IPA. If conversion instantly resumes, your system was limited by thermodynamic equilibrium, validating the need for more aggressive acetone removal.
Quantitative Data Summaries
Use the table below to select the appropriate biocatalytic approach based on your target motif and operational constraints.
| Parameter | Ketoreductase (KRED) DKR | ω -Transaminase (ATA) |
| Target Motif | Chiral 3-hydroxypyrrolidines | Chiral 3-aminopyrrolidines |
| Catalyst Type | Oxidoreductase (E.C. 1.1.1.x) | Aminotransferase (E.C. 2.6.1.x) |
| Required Co-factor | NAD(P)H (Requires recycling via GDH) | Pyridoxal 5'-phosphate (PLP) |
| Typical pH Range | 6.5 – 7.5 | 7.5 – 8.5 |
| Typical Temperature | 25 – 30 °C | 30 – 40 °C |
| Max Theoretical Yield | 100% (due to dynamic racemization) | 100% (requires equilibrium shift) |
| Typical ee Achieved | > 99% | > 99% |
Frequently Asked Questions (FAQs)
Q: Why does my ee degrade severely during silica gel chromatography? A: Unmodified silica gel is slightly acidic. For 3-oxopyrrolidines with an α -stereocenter, this acidity acts as a catalyst for keto-enol tautomerization, causing racemization right on the column. Solution: Pre-treat your silica gel with 1% triethylamine (Et 3 N) to neutralize the acidic silanol groups, or bypass normal-phase chromatography entirely in favor of reverse-phase preparative HPLC.
Q: I am using a KRED, but I am seeing over-reduction or ring-opening. How do I prevent this? A: 3-Oxopyrrolidine-1-carboxamides can be sensitive to aggressive hydride sources. If you are using an isopropanol-coupled recycling system, the localized concentration of hydride can be too high. Solution: Switch to a Glucose/Glucose Dehydrogenase (GDH) recycling system, which provides a much milder, steady-state concentration of NAD(P)H.
Q: Can I use transition-metal chemocatalysis instead of enzymes for these derivatives? A: Yes, asymmetric transition-metal catalysis (e.g., Ru- or Rh-catalyzed asymmetric hydrogenation) is viable. However, the N1-carboxamide group is highly coordinating and can competitively bind to the metal center, poisoning the catalyst or altering the chiral bite angle of the ligand. Biocatalysis is generally preferred for this specific scaffold due to the highly specific, non-metallic binding pockets of KREDs and ATAs.
References
-
Prier, C. K., Lo, M. M.-C., Li, H., & Yasuda, N. (2019). Stereodivergent Synthesis of 3‐Hydroxyprolines and 3‐Hydroxypipecolic Acids via Ketoreductase‐Catalyzed Dynamic Kinetic Reduction. Advanced Synthesis & Catalysis, 361(22), 5140-5143. URL:[Link]
- Cho, B.-K., et al. / EP 1 818 411 A1. (2006). Process for the preparation of an optically active chiral amine. European Patent Office.
Troubleshooting baseline noise in 3-oxopyrrolidine-1-carboxamide mass spectrometry
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing small, highly polar, nitrogen-containing heterocycles.
Analyzing 3-oxopyrrolidine-1-carboxamide (Exact Mass: 128.0586 g/mol ) via positive electrospray ionization (ESI+) LC-MS/MS presents a unique set of challenges. Because it is highly hydrophilic and lacks a strong chromophore, it relies heavily on MS detection, typically requiring Hydrophilic Interaction Liquid Chromatography (HILIC) or highly aqueous reversed-phase conditions. Furthermore, its protonated precursor ion ( [M+H]+ ≈ 129.06) falls into a notoriously crowded low- m/z region, making it highly susceptible to chemical background noise, column bleed, and source contamination.
This guide is designed to move beyond basic checklists. It provides mechanistic explanations and self-validating protocols to help you isolate, understand, and eliminate baseline noise in your assays.
Part 1: Diagnostic Workflow for Baseline Noise
Before dismantling your instrument, you must systematically isolate the origin of the noise. Standard LC-MS troubleshooting workflows dictate that analysts must first separate LC-driven variability from mass spectrometer detection effects [2, 3]. Follow the decision tree below to pinpoint the root cause.
Diagnostic decision tree for isolating LC-MS baseline noise sources.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is 3-oxopyrrolidine-1-carboxamide specifically prone to high baseline noise in ESI+? A: The target analyte has a low molecular weight, producing an [M+H]+ ion at m/z 129.06. This low- m/z region is a "dumping ground" for chemical noise generated by solvent impurities, plasticizers, and amine-containing modifiers. When analyzing polar compounds, the high-aqueous mobile phases (in reversed-phase) or high-buffer conditions (in HILIC) concentrate these polar contaminants. If the ionization efficiency of your analyte is suppressed by these buffers, the system's signal-to-noise (S/N) ratio drops. In response, the instrument's electron multiplier (EM) gain automatically amplifies the signal, which artificially inflates the baseline noise [1, 2].
Q2: How do I definitively distinguish between chemical noise and electronic noise? A: Electronic noise is random, high-frequency, and independent of ionization. Chemical noise consists of actual background ions entering the detector. To test this, turn off the nebulizer gas and ESI capillary voltage.
-
Causality: Chemical noise requires ionization and ion transmission. If the voltage is off, no ions are generated.
Q3: I am using a HILIC column to retain this polar analyte. Could the column be causing the baseline drift? A: Yes. HILIC columns (especially amide-bonded phases) require high concentrations of organic solvent (e.g., 90% Acetonitrile) and specific buffer salts (like 10 mM ammonium formate) to maintain the aqueous hydration layer on the stationary phase. If the column is subjected to overly aggressive aqueous washes or if the buffer is exhausted, the stationary phase can slowly hydrolyze. This results in "column bleed," which manifests as a steadily rising baseline during the gradient as cleaved bonded-phase molecules elute into the MS.
Part 3: Common ESI+ Background Ions in Low m/z Analysis
When troubleshooting baseline noise for an m/z 129 target, you must identify the isobaric or near-isobaric interferences. According to Keller et al. [1], modern mass spectrometry is highly susceptible to the following contaminants:
| m/z (ESI+) | Probable Source | Causality / Mechanism | Mitigation Strategy |
| 102.1 | Triethylamine (TEA) [M+H]+ | System contamination from previous basic mobile phases. TEA sticks to stainless steel lines. | Flush system with 1% Formic Acid in 50/50 Water/MeOH to protonate and elute. |
| 129.06 | Target Analyte | 3-oxopyrrolidine-1-carboxamide [M+H]+ | Optimize MRM transitions to avoid isobaric interference. |
| 130.1 | Diisooctyl phthalate fragment | Plasticizer leaching from tubing, pipette tips, or cheap solvent bottles. | Use glass solvent bottles; avoid non-verified plastic consumables. |
| 149.0 | Phthalate anhydride | Universal plasticizer fragment. Highly ionizable in ESI+, causing severe ion suppression. | Replace solvent inlet filters; use strictly LC-MS grade solvents. |
Part 4: Step-by-Step Methodologies (Self-Validating Systems)
To restore your system's S/N ratio, execute the following protocols. Each protocol is designed as a self-validating system, meaning the final step inherently proves the success or failure of the procedure.
Protocol A: LC System Passivation and Mobile Phase Flushing
Contaminants like TEA and plasticizers accumulate in the LC pumps and autosampler lines, creating a constant high background.
-
Bypass the Column: Remove the analytical column and install a Zero-Dead-Volume (ZDV) union to protect the column from harsh flushing solvents.
-
Aqueous Flush (Salt Removal): Flush all LC lines with 100% hot water (approx. 60°C) at 1.0 mL/min for 30 minutes. Causality: Hot water dissolves precipitated buffer salts (e.g., ammonium formate) trapped in the check valves.
-
Organic Flush (Plasticizer/Amine Removal): Flush with a mixture of 50:50 Water:Isopropanol containing 0.1% Formic Acid for 60 minutes. Causality: Isopropanol is an excellent solvent for lipophilic plasticizers, while formic acid ensures basic contaminants (like TEA) remain protonated and soluble.
-
System Re-equilibration: Flush with fresh LC-MS grade mobile phases (e.g., Water/Acetonitrile) for 30 minutes.
-
Validation Step: Run a blank gradient injection with the ZDV union still in place. The baseline should be flat and featureless. If the noise is gone, the LC lines are clean. Reinstall the column.
Protocol B: ESI Source Deep Cleaning
If Protocol A fails and Step 2 of the diagnostic workflow points to chemical contamination, the ESI source is fouled.
-
Cool and Vent: Cool the ESI source to room temperature. If you are cleaning the ion sweep cone or quadrupole entrance, vent the MS vacuum system according to the manufacturer's guidelines.
-
Disassemble the Probe: Remove the ESI probe and carefully extract the capillary tube.
-
Sonicate: Place the capillary and the corona needle in a beaker containing 50:50 Water:Methanol. Sonicate for 15 minutes. Causality: Sonication dislodges baked-on matrix proteins and carbonized buffer salts.
-
Wipe Down: Wipe the ion sweep cone and the interior of the spray chamber with lint-free wipes soaked first in 50:50 Water:Methanol, followed by 100% Isopropanol to remove residual organics.
-
Validation Step: Reassemble the source, pump down the vacuum, and turn on the ESI voltage. Infuse a standard tuning mix. Check the S/N ratio of a low- m/z tuning mass. A restored S/N ratio validates the physical removal of source-suppressing contaminants.
Part 5: References
-
Keller, B.O., Sui, J., Young, A.B., & Whittal, R.M. (2008). "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta, 627(1), 71-81. URL:[Link]
-
Grinias, J. (2026). "Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving." Separation Science. URL:[Link]
-
CHROMacademy. (2025). "LC-MS Troubleshooting: From Frustration to Fix." CHROMacademy Webcasts. URL: [Link]
Technical Support Center: Maximizing the Shelf Life and Stability of 3-Oxopyrrolidine-1-Carboxamide
Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Scope: Storage optimization, degradation troubleshooting, and stability-indicating method validation.
Introduction: Mechanistic Vulnerabilities
3-Oxopyrrolidine-1-carboxamide is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including gliptin-class dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. However, its molecular architecture presents two distinct thermodynamic and kinetic vulnerabilities:
-
Hydrolytic Lability: The 1-carboxamide group functions as a urea linkage on the pyrrolidine nitrogen. It is susceptible to irreversible hydrolysis under aqueous acidic or basic conditions, yielding 3-pyrrolidinone, carbon dioxide, and ammonia[2].
-
Active Methylene Condensation: The C3 ketone activates the adjacent methylene groups (C2 and C4). If the protective carboxamide group is cleaved, the resulting free secondary amine acts as a base, catalyzing rapid enolization and subsequent self-aldol condensation of the 3-pyrrolidinone ring[3].
Understanding the causality behind these degradation pathways is critical for establishing robust storage protocols and analytical workflows.
Section 1: Core Storage Directives
To arrest the kinetic degradation of 3-oxopyrrolidine-1-carboxamide, storage conditions must strictly control thermal energy and nucleophilic exposure.
-
Temperature Control (2–8°C): Solid API and bulk powder must be stored under refrigeration. Causality: The activation energy required for the nucleophilic attack of water on the carboxamide carbonyl is significantly hindered at lower temperatures. Lowering the kinetic energy of the system prevents the initial cleavage of the amide bond[2].
-
Strict Desiccation: Store in tightly sealed containers backfilled with inert gas (Argon or Nitrogen) and heavy desiccant. Causality: Water is the primary nucleophile responsible for urea hydrolysis. Furthermore, the ketone and amide oxygen atoms are strong hydrogen-bond acceptors, making the compound highly hygroscopic. Moisture ingress initiates a cascading degradation pathway[1].
-
Protection from Light: Store in amber vials. Causality: Ketones can undergo Norrish type I and II photochemical cleavages upon prolonged UV exposure, leading to irreversible ring-opening degradants.
Section 2: Troubleshooting FAQs
Q1: My batch of 3-oxopyrrolidine-1-carboxamide powder has transitioned from a white crystalline solid to a pale yellow/brown sticky powder. Is it still usable? A1: No, the batch should be discarded or subjected to rigorous repurification. The Causality: The discoloration is a classic indicator of aldol condensation[3]. Trace moisture likely initiated the hydrolysis of the carboxamide group, releasing free 3-pyrrolidinone and ammonia. The ammonia (or the free pyrrolidine nitrogen) acts as a base, deprotonating the active C2/C4 methylenes to form an enolate. This enolate rapidly attacks the C3 ketone of adjacent molecules, creating highly conjugated dimeric and polymeric impurities that appear yellow or brown.
Q2: During HPLC stability testing, I am observing severe peak tailing and multiple unexpected late-eluting peaks. What is causing this? A2: This indicates that your sample has degraded in solution. The primary degradation product, 3-pyrrolidinone, contains a free secondary amine. This amine strongly interacts with residual, unendcapped silanol groups on standard C18 stationary phases, causing severe peak tailing. The late-eluting peaks are the lipophilic polymeric condensation products mentioned in Q1. To resolve the tailing, switch to an endcapped column or use a mobile phase buffer (e.g., 0.1% TFA or phosphate buffer at pH 3.0) to fully protonate the amine and suppress silanol interactions.
Q3: How should I prepare stock solutions for biological or chemical assays to maximize their operational shelf life? A3: Never store this compound in protic solvents (water, methanol) or hygroscopic solvents (standard DMSO) for extended periods. The Causality: Standard DMSO rapidly absorbs atmospheric moisture. Once water is introduced into the DMSO solution, it facilitates hydrolysis[1]. If you must use DMSO, use anhydrous, septum-sealed DMSO, prepare the solutions immediately before use, and aliquot them for single-use freezing at -20°C to halt kinetic degradation.
Section 3: Quantitative Stability Data
When developing a stability-indicating method, it is crucial to understand how the molecule behaves under standard ICH Q1A(R2) stress conditions[4].
Table 1: Expected Degradation Profiles under ICH Q1A(R2) Stress Conditions
| Stress Condition | ICH Q1A(R2) Parameter | Primary Degradation Mechanism | Expected Degradation Rate |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Cleavage of 1-carboxamide to 3-pyrrolidinone[2] | Moderate |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Amide cleavage & rapid aldol condensation[3] | High |
| Oxidative | 3% H₂O₂, RT, 24h | N-oxidation / Ketone Baeyer-Villiger oxidation | Low to Moderate |
| Thermal (Solid) | 60°C, 7 days | Thermally induced polymerization | Low (if desiccated) |
| Photolytic | 1.2M lux hours (UV/Vis) | Norrish type ring-opening | Low |
Section 4: Experimental Workflow: Self-Validating Forced Degradation Protocol
To prove that your analytical method can accurately quantify the shelf life of 3-oxopyrrolidine-1-carboxamide, you must perform a self-validating forced degradation study aligned with ICH Q1A(R2)[4]. Do not merely expose the sample to stress; you must control the kinetics to ensure data integrity.
Step 1: Sample Preparation & Baseline Control (The Validation Anchor) Prepare a 1.0 mg/mL solution of the API in a neutral, anhydrous diluent (e.g., Acetonitrile). Crucial: Always prepare an unstressed control sample and inject it immediately. This establishes the baseline purity and proves that any degradation observed later is due to the applied stress, not the analytical method itself.
Step 2: Stress Application Subject separate aliquots to the conditions listed in Table 1. Target a degradation of 5% to 20%. If degradation exceeds 20%, the secondary degradants will begin to degrade, creating a chaotic profile that does not reflect real-world shelf-life conditions.
Step 3: Reaction Quenching (Controlling Causality) Do not inject stressed samples directly into the HPLC. Acid-stressed samples must be neutralized with an equivalent volume of base (and vice versa) immediately upon removal from the heat source. Causality: If you do not quench the reaction, the sample will continue to degrade while sitting in the HPLC autosampler, rendering your time-point data completely inaccurate.
Step 4: HPLC-PDA Analysis Analyze the quenched samples using a Photodiode Array (PDA) detector. Use the PDA to perform a "Peak Purity" (spectral homogeneity) check on the main API peak to ensure no co-eluting degradants are hiding underneath it.
Step 5: Mass Balance Calculation (The Ultimate Trust Metric) Calculate the Mass Balance: (Sum of all Degradant Peak Areas) + (Remaining API Peak Area). Adjusting for relative response factors, this sum must equal 95%–105% of the baseline control peak area. If the mass balance is <95%, it proves that degradation products are either volatile (e.g., the released CO₂ and NH₃ from urea hydrolysis) or have polymerized and permanently adhered to the column frit.
Section 5: Mechanistic Visualizations
Fig 1: Mechanistic pathways of 3-oxopyrrolidine-1-carboxamide degradation via hydrolysis and condensation.
Fig 2: Self-validating experimental workflow for stability-indicating HPLC method development.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) -[Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI (Molecules) -[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - National Institutes of Health (PMC) -[Link]
-
Amide (Hydrolysis Mechanisms) - Wikipedia -[Link]
Sources
Benchmarking 3-oxopyrrolidine-1-carboxamide against standard pyrrolidine scaffolds
Benchmarking 3-oxopyrrolidine-1-carboxamide Against Standard Pyrrolidine Scaffolds: A Comprehensive Guide
The pyrrolidine ring is a privileged saturated heterocycle in medicinal chemistry, deeply valued for its favorable physicochemical properties, including hydrophilicity, basicity, and a three-dimensional geometry that efficiently explores pharmacophore space[1]. However, standard unsubstituted pyrrolidines present distinct liabilities in late-stage drug development. Their high basicity (pKa ~11.27) can impede passive lipoidal membrane permeability, while the alpha-carbons adjacent to the secondary amine act as metabolic "soft spots" highly susceptible to cytochrome P450 (CYP450)-mediated oxidation[2].
To engineer out these liabilities, application scientists and medicinal chemists frequently employ strategic functionalization at the N1 and C3 positions[1]. This guide objectively benchmarks 3-oxopyrrolidine-1-carboxamide against standard pyrrolidine scaffolds, providing a rigorous, data-driven comparison of their physicochemical profiles, conformational dynamics, and the self-validating experimental protocols required for their evaluation.
Mechanistic Divergence: Basicity and Conformation
The transition from a standard pyrrolidine to 3-oxopyrrolidine-1-carboxamide involves two critical modifications that fundamentally alter the molecule's behavior in biological systems:
-
N1-Carboxamide Addition (Basicity Neutralization): Standard pyrrolidines are strongly basic secondary amines. By introducing a carboxamide group at the N1 position, the nitrogen's lone pair is delocalized into the adjacent carbonyl oxygen via amide resonance. This structural shift neutralizes the basicity (dropping the pKa from ~11.2 to < 2.0), shifting the molecule from a protonated cation at physiological pH to a neutral species. This causality directly enhances passive permeability and reduces non-specific binding driven by electrostatic interactions[3].
-
C3-Oxidation (Conformational Restriction): Unsubstituted pyrrolidines undergo rapid pseudorotation, interconverting between various envelope and half-chair conformations. The introduction of an sp2-hybridized carbonyl carbon at the C3 position—often achieved via the oxidation of a precursor like 3-hydroxypyrrolidine-1-carboxamide[4]—restricts this flexibility. The sp2 center forces the ring into a rigidly defined envelope conformation. This pre-organization reduces the entropic penalty upon target binding, potentially increasing target affinity[3].
Logical derivation of 3-oxopyrrolidine-1-carboxamide from the standard pyrrolidine scaffold.
Quantitative Benchmarking Data
The following table synthesizes the theoretical and experimental physicochemical shifts observed when transitioning from the standard scaffold to the highly functionalized 3-oxopyrrolidine-1-carboxamide.
| Scaffold | pKa (Basic) | cLogP | TPSA (Ų) | Conformational State | Primary Metabolic Liability |
| Pyrrolidine | ~11.27 | 0.46 | 12.0 | Highly flexible (Pseudorotation) | CYP450 α-oxidation |
| 3-Hydroxypyrrolidine | ~10.80 | -0.10 | 32.3 | Flexible (H-bond directed) | Phase II Glucuronidation |
| Pyrrolidine-1-carboxamide | < 2.00 | -0.20 | 43.1 | Restricted (Amide resonance) | Ring hydroxylation |
| 3-oxopyrrolidine-1-carboxamide | < 2.00 | -0.60 | 60.1 | Rigid (sp2 constrained envelope) | Ketone reduction |
Data synthesized from comparative scaffold analyses and structural profiling[2][3].
Experimental Protocols: Self-Validating Systems
To objectively benchmark these scaffolds, rigorous experimental protocols are required. As an application scientist, it is critical to not only execute these steps but to understand the causality behind the assay design.
Protocol 1: High-Throughput Microsomal Stability Assay (HLM/RLM)
This protocol determines the intrinsic clearance (CLint) of the scaffolds, validating the hypothesis that N1/C3 modifications successfully block traditional alpha-oxidation pathways[2].
-
Incubation Preparation : Prepare a 1 µM solution of the test compound (e.g., 3-oxopyrrolidine-1-carboxamide) in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Causality: The physiological pH ensures the compound is in its native ionization state, while the standardized protein concentration ensures reproducible, linear enzyme kinetics.
-
-
Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition acts as the precise "zero-time" trigger for metabolic turnover, ensuring the system only runs when fully assembled.
-
-
Kinetic Sampling & Quenching : At defined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting the reaction) and precipitates them out of solution, ensuring the LC-MS/MS column is not fouled. The internal standard corrects for any volumetric losses during extraction.
-
-
Centrifugation & LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
-
Data Processing : Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint.
Step-by-step workflow for evaluating microsomal metabolic stability via LC-MS/MS.
Protocol 2: Potentiometric pKa Determination
To validate the neutralization of the pyrrolidine basicity upon 1-carboxamide substitution.
-
Titrant Standardization : Standardize 0.1 M HCl and 0.1 M KOH using primary standards.
-
Sample Preparation : Dissolve 1-2 mg of the scaffold in 10 mL of a 0.15 M KCl background electrolyte solution.
-
Causality: The KCl background maintains a constant ionic strength, preventing activity coefficient fluctuations that would skew the Nernstian response of the pH electrode.
-
-
Titration Execution : Under an inert argon atmosphere, titrate the solution from pH 2.0 to 12.0.
-
Causality: The argon blanket prevents atmospheric CO2 absorption, which would otherwise form carbonic acid and artificially shift the pH readings.
-
-
Bjerrum Plot Analysis : Calculate the pKa from the inflection point of the titration curve using the Bjerrum function.
Conclusion
Benchmarking 3-oxopyrrolidine-1-carboxamide against the standard pyrrolidine scaffold reveals a deliberate, mechanistically driven evolution. By neutralizing basicity and restricting conformational flexibility, medicinal chemists can engineer out metabolic soft spots and optimize target engagement geometry. Rigorous, self-validating protocols like LC-MS/MS intrinsic clearance and potentiometric titrations remain the gold standard for quantifying these structural advantages.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]
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Architecting Chemical Space: A Comparative Guide to 3-Oxo- vs. 3-Hydroxypyrrolidine-1-Carboxamides in Library Synthesis
In the modern pursuit of novel therapeutics, escaping the "flatland" of planar aromatic molecules is a primary objective for medicinal chemists. The five-membered pyrrolidine ring has emerged as a privileged, saturated scaffold that allows researchers to efficiently explore three-dimensional pharmacophore space via sp³-hybridization and a unique non-planar conformational flexibility known as "pseudorotation"[1].
When functionalized at the nitrogen atom to form a pyrrolidine-1-carboxamide , the ring is electronically deactivated. This modification stabilizes the core against oxidative degradation and unwanted side reactions, while simultaneously providing a rigid, predictable hydrogen-bonding network. Within parallel library synthesis and fragment-based drug discovery, two specific C3-functionalized derivatives stand out as foundational building blocks: 3-oxopyrrolidine-1-carboxamide and 3-hydroxypyrrolidine-1-carboxamide .
This technical guide objectively evaluates the reactivity, physicochemical contributions, and experimental workflows of both scaffolds, providing application scientists with the causality-driven insights needed to design robust combinatorial libraries.
Scaffold Rationale & Mechanistic Causality
The choice between a ketone (3-oxo) and a hydroxyl (3-hydroxy) handle dictates the entire trajectory of the library synthesis, influencing both the chemical reactions employed and the resulting spatial vectors of the final drug candidates.
3-Oxopyrrolidine-1-carboxamide: The Electrophilic Hub
The 3-oxo derivative serves as a highly versatile electrophilic handle. In unprotected 3-pyrrolidinones, the basic secondary amine often leads to rapid decomposition or enamine-mediated self-condensation. However, the electron-withdrawing nature of the 1-carboxamide group drastically reduces the basicity and nucleophilicity of the ring nitrogen, rendering the ketone highly stable for solution-phase parallel synthesis[2]. This scaffold is ideal for divergent derivatization, acting as a prochiral center that generates new stereocomplexity upon reaction. It is frequently utilized for high-throughput reductive aminations, Grignard additions, and the synthesis of complex spirocycles via 3[3].
3-Hydroxypyrrolidine-1-carboxamide: The Nucleophilic & Chiral Vector
Conversely, the 3-hydroxy derivative acts as a nucleophilic handle. Its greatest advantage lies in its availability as optically pure (R) and (S) enantiomers, acting as a strict chiral vector. In structure-activity relationship (SAR) studies, the spatial orientation of substituents often dictates the binding mode to enantioselective proteins[4]. The hydroxyl group is a prime candidate for stereoinvertive Mitsunobu etherifications, S_NAr reactions, and carbamate formations. For example, 3-hydroxypyrrolidine building blocks have been successfully utilized to synthesize5[5].
Comparative Physicochemical Properties
Both scaffolds inherently boost the Fraction of sp³ carbons (Fsp³) of a library, a metric strongly correlated with clinical success due to improved aqueous solubility and reduced off-target toxicity.
| Metric / Property | 3-Oxopyrrolidine-1-carboxamide | 3-Hydroxypyrrolidine-1-carboxamide |
| Primary Reactivity | Electrophilic (Ketone) | Nucleophilic (Hydroxyl) |
| Key Transformations | Reductive amination, Spirocyclization | Mitsunobu etherification, S_NAr, Esterification |
| Stereochemical Output | Prochiral (Creates new stereocenters) | Chiral pool (Maintains/inverts specific vectors) |
| Hydrogen Bonding | H-bond Acceptor | H-bond Donor & Acceptor |
| Typical Library Yields | 65–85% (Reductive Amination) | 50–75% (Mitsunobu Etherification) |
| Structural Role in SAR | Rigidified branching node | Stereospecific spatial vector |
Divergent Library Synthesis Workflows
The following diagram illustrates the divergent combinatorial pathways accessible from these two core scaffolds.
Caption: Divergent library synthesis pathways for 3-oxo and 3-hydroxy pyrrolidine scaffolds.
Validated Experimental Protocols
To ensure reproducibility across automated synthesis platforms, the following self-validating protocols highlight the mechanistic causality behind specific reagent choices.
Protocol A: High-Throughput Reductive Amination (3-Oxopyrrolidine-1-carboxamide)
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting ketone to an alcohol.
-
Imine Formation: In a 2-dram vial, dispense 3-oxopyrrolidine-1-carboxamide (0.1 M) and the desired primary/secondary amine (0.12 M) in anhydrous 1,2-dichloroethane (DCE). Rationale: DCE provides an optimal boiling point and solubility profile for parallel synthesis.
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv). Rationale: Acid catalysis accelerates iminium ion formation, which is crucial when utilizing less nucleophilic aniline derivatives.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Seal the vial and agitate at room temperature for 16 h.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the product into ethyl acetate (EtOAc), concentrate, and submit for LC-MS verification.
Protocol B: Stereoinvertive Mitsunobu Etherification (3-Hydroxypyrrolidine-1-carboxamide)
Causality: The Mitsunobu reaction couples the 3-hydroxyl group with acidic pronucleophiles (e.g., phenols) with complete Walden inversion. For library synthesis, utilizing 1,1′-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃) instead of the traditional DIAD/PPh₃ system prevents the formation of difficult-to-remove triphenylphosphine oxide, drastically streamlining high-throughput purification[5].
-
Preparation: Dissolve the stereopure (S)-3-hydroxypyrrolidine-1-carboxamide (0.1 M) and the phenol derivative (0.12 M) in anhydrous THF under an inert nitrogen atmosphere.
-
Activation: Add tributylphosphine (PBu₃, 0.15 M) via microsyringe. Cool the mixture to 0 °C.
-
Coupling: Add ADDP (0.15 M) portion-wise. Rationale: ADDP forms a highly reactive phosphonium intermediate with PBu₃, activating the hydroxyl oxygen. The bulky piperidine groups of ADDP modulate the reaction kinetics, minimizing unwanted elimination byproducts.
-
Propagation: Allow the reaction to warm naturally to room temperature and agitate for 12–16 h.
-
Workup: Filter the precipitated ADDP-hydrazine byproduct. Concentrate the filtrate and submit directly for reverse-phase preparative HPLC.
Case Studies in Drug Discovery
The strategic deployment of these scaffolds has yielded significant breakthroughs in recent drug discovery campaigns. For example, pyrrolidine-1-carboxamide derivatives have been successfully optimized as potent, brain-penetrant Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Through systematic bioassays, compounds like6 were discovered, demonstrating excellent CNS penetration (brain/plasma ratio = 1.66) and favorable mode-selectivity for pain relief without hyperthermic side effects[6][7].
Caption: Workflow for discovering targeted therapeutics using pyrrolidine-1-carboxamide scaffolds.
Conclusion
Both 3-oxopyrrolidine-1-carboxamide and 3-hydroxypyrrolidine-1-carboxamide are indispensable tools in the modern medicinal chemist's arsenal. The 3-oxo scaffold excels as an electrophilic hub for divergent, high-throughput branching, while the 3-hydroxy scaffold offers unparalleled precision as a stereocontrolled nucleophilic vector. By understanding the mechanistic causality behind their reactivity, drug development professionals can design smarter, Fsp³-enriched libraries that efficiently navigate complex biological targets.
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A Comparative Guide to Inter-Laboratory Validation of 3-Oxopyrrolidine-1-Carboxamide Assay Protocols
This guide provides a comprehensive comparison of two robust bioanalytical methods for the quantification of 3-oxopyrrolidine-1-carboxamide, a key heterocyclic scaffold in medicinal chemistry. In the absence of a standardized, universally adopted protocol, this document outlines two validated methodologies, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the basis for inter-laboratory validation and harmonization. The principles and acceptance criteria discussed are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The Critical Role of Validated Assays in Drug Development
The accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][6] For emerging molecules like 3-oxopyrrolidine-1-carboxamide and its derivatives, which have shown potential in various therapeutic areas, establishing reliable and reproducible analytical methods is paramount.[7][8][9][10] An inter-laboratory validation study ensures that an analytical method is transferable and will produce comparable results across different laboratories, a critical step for collaborative research and regulatory submissions.[11]
Foundational Principles of Bioanalytical Method Validation
A bioanalytical method is considered validated when it is demonstrated to be suitable for its intended purpose.[3][4] This involves a thorough evaluation of the method's performance characteristics. The core parameters for validation, as stipulated by the ICH M10 guideline, include:[1][3][4]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in a given matrix under specific storage and processing conditions.
Comparative Analysis of Assay Protocols
This guide details two distinct, yet complementary, analytical approaches for the quantification of 3-oxopyrrolidine-1-carboxamide in human plasma.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of compounds with a UV-absorbing chromophore.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, particularly for complex matrices and low analyte concentrations.[12][13]
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the expected performance characteristics of the two proposed methods based on established validation criteria.[1]
| Parameter | HPLC-UV | LC-MS/MS | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | At least 75% of standards within ±15% of nominal (±20% at LLOQ) |
| Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | Analyte response at least 5 times the blank response |
| Accuracy (Mean % Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Mean value should be within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | CV should not exceed 15% (20% at LLOQ) |
| Selectivity | Moderate | High | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | Not directly assessed | Monitored and compensated with internal standard | - |
| Run Time | ~10 minutes | ~5 minutes | - |
Experimental Protocols
Protocol 1: HPLC-UV Method
1. Sample Preparation (Protein Precipitation)
- To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- UV Detection: 210 nm.
Protocol 2: LC-MS/MS Method
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
- To 100 µL of human plasma, add 50 µL of an internal standard solution (a stable isotope-labeled version of the analyte is preferred).
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent containing a small amount of acid or base.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
- LC System: UHPLC system for fast and efficient separation.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflows
Caption: LC-MS/MS sample preparation and analysis workflow.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods, when properly validated, can provide accurate and reliable data for the quantification of 3-oxopyrrolidine-1-carboxamide in biological matrices.
-
The HPLC-UV method is a cost-effective and readily available technique suitable for studies where high sensitivity is not a primary requirement. Its simplicity makes it a good candidate for routine analysis in a quality control setting.
-
The LC-MS/MS method is the preferred choice for regulated bioanalysis due to its superior sensitivity, selectivity, and speed. It is essential for studies requiring the measurement of low concentrations of the analyte, such as in early pharmacokinetic studies.
For a successful inter-laboratory validation, it is crucial that all participating laboratories adhere strictly to a well-defined protocol and use common reference standards and quality control samples. The acceptance criteria outlined in the ICH M10 guideline should be the benchmark for assessing the performance and transferability of the chosen method. [1][3]
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- A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10. Benchchem.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Bioanalytical method validation and study sample analysis m10.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells.
- A comprehensive UHPLC–MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair. Journal of Pharmaceutical and Biomedical Analysis.
- Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI.
- 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. CAS Common Chemistry.
- Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
- Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- Validated Assays.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
- Quantification of Carbidopa in Biological Matrices and Pharmaceutical Formul
- Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens.
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Comparative Guide: Catalytic Systems for 3-Oxopyrrolidine-1-Carboxamide Functionalization
As a Senior Application Scientist evaluating synthetic routes for drug development, I frequently encounter the 3-oxopyrrolidine-1-carboxamide scaffold. This building block is highly prized in medicinal chemistry for its ability to access neuroprotective and antimicrobial chemical space[1].
The structural anatomy of this molecule offers two distinct vectors for functionalization: the C3-ketone (which provides a reactive handle for α-functionalization or cross-coupling) and the N1-carboxamide (which acts as a powerful directing group and hydrogen-bond acceptor). Selecting the optimal catalytic system depends entirely on the desired functionalization site and the stereochemical demands of your target.
This guide objectively compares three leading catalytic methodologies, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure reproducibility in your laboratory.
Organocatalytic Asymmetric Functionalization (CPA Catalysis)
Causality & Mechanism: When high enantioselectivity is required at the α-position (C2 or C4), Chiral Phosphoric Acids (CPAs) are the premier choice. The causality of this success lies in the catalyst's ability to form a highly organized dual hydrogen-bonding network. The CPA simultaneously activates the incoming electrophile while anchoring the 3-oxopyrrolidine-1-carboxamide via its carboxamide moiety. This rigid transition state geometry effectively shields one enantiotopic face. Recent "clip-cycle" strategies and aza-Michael cyclizations leveraging this network have revolutionized the asymmetric synthesis of these derivatives[1].
Performance Profile:
-
Target: C2/C4 α-functionalization.
-
Selectivity: Enantiomeric ratios (er) up to 94:6[1].
-
Conditions: Mild, metal-free, low temperatures.
Transition-Metal Catalysis (Pd-Catalyzed Cross-Coupling & Allylation)
Causality & Mechanism: When the goal is to functionalize the C3 position directly or create complex quaternary stereocenters, Palladium catalysis is unmatched. The C3-ketone can be converted into an enol triflate, setting the stage for Pd-catalyzed borylation or Suzuki-Miyaura cross-coupling to yield 3-substituted 2,5-dihydro-1H-pyrroles[2]. Alternatively, Pd-catalyzed intermolecular Saegusa allylation of β-ketoacid derivatives of 3-oxopyrrolidines allows for the direct, enantioselective formation of α-allylated ketones via an inner-sphere decarboxylative mechanism[3].
Performance Profile:
-
Target: C3 cross-coupling or C2/C4 quaternary centers.
-
Selectivity: High regioselectivity for C3; excellent ee for Saegusa allylation.
-
Conditions: Requires inert atmosphere, elevated temperatures (60–80 °C).
Redox-Neutral α-C(sp³)-H Functionalization
Causality & Mechanism: To functionalize the C2 or C5 positions without pre-activating the ketone, redox-neutral C-H functionalization is the most atom-economical route. By utilizing a mild oxidant (e.g., quinone monoacetals) or a sacrificial hydride acceptor, the system generates a transient N-acyliminium ion adjacent to the carboxamide[4]. This intermediate is rapidly intercepted by nucleophiles such as boronic acids or organolithium reagents[5]. The carboxamide group stabilizes the iminium intermediate through resonance, facilitating regioselective nucleophilic attack.
Performance Profile:
-
Target: C2/C5 direct C-H functionalization.
-
Selectivity: High diastereoselectivity (dr) depending on the nucleophile.
-
Conditions: Protecting-group free, operationally simple one-pot procedures.
Quantitative Data Presentation
Table 1: Performance comparison of catalytic systems for 3-oxopyrrolidine-1-carboxamide functionalization.
| Catalytic System | Primary Target Site | Key Reagents / Catalysts | Typical Yield Range | Stereoselectivity | Operational Advantage |
| CPA Catalysis [1] | C2 / C4 (α-position) | (R)-TRIP, Toluene, 4Å MS | 65% – 88% | Up to 94:6 er | Metal-free, high asymmetry |
| Pd-Cross Coupling [2] | C3 (via enol triflate) | Pd(dppf)Cl₂, B₂pin₂, t-BuOK | 70% – 92% | N/A (Achiral C3) | Scalable to multigram |
| Pd-Saegusa Allylation [3] | C2 / C4 (Quaternary) | Pd₂dba₃, Chiral Ligands | 60% – 85% | Up to 99% ee | Direct quaternary centers |
| C-H Functionalization [4],[5] | C2 / C5 (Adjacent to N) | Quinone monoacetal / Lithiation | 50% – 80% | High trans-dr | Atom economical |
Catalytic Pathway Visualization
Fig 1. Divergent catalytic functionalization pathways for 3-oxopyrrolidine-1-carboxamide.
Experimental Protocols
Protocol A: One-Pot Palladium-Catalyzed Triflation and Borylation
Causality Focus: Stepwise isolation of enol triflates often leads to degradation. A one-pot procedure using t-BuOK ensures rapid enolization, while immediate trapping with Comins' reagent prevents polymerization[2].
-
Enolization: Dissolve 3-oxopyrrolidine-1-carboxamide (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under argon. Add t-BuOK (1.1 equiv) dropwise.
-
Self-Validation: The solution should turn pale yellow within 15 minutes, indicating quantitative enolate formation.
-
-
Triflation: Add Comins' reagent (1.1 equiv) in a single portion. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Self-Validation: Perform a rapid TLC check (Hexanes/EtOAc). The disappearance of the UV-inactive starting material and the appearance of a UV-active spot confirms triflate formation.
-
-
Borylation: To the same pot, add B₂pin₂ (1.5 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%). Heat the sealed vessel to 80 °C for 12 hours.
-
Isolation & Verification: Filter through a short pad of Celite, concentrate, and purify via flash chromatography. Confirm the product via ¹¹B NMR (a sharp singlet at ~30 ppm indicates successful borylation).
Protocol B: CPA-Catalyzed Asymmetric α-Functionalization
Causality Focus: Non-polar solvents (e.g., toluene) are mandatory to prevent the disruption of the delicate hydrogen-bonding network between the CPA, the carboxamide directing group, and the nucleophile[1].
-
Preparation: In an oven-dried vial, dissolve the 3-oxopyrrolidine-1-carboxamide substrate (1.0 equiv) and the chosen nucleophile (e.g., thioacrylate, 1.2 equiv) in anhydrous toluene (0.1 M).
-
Catalysis: Add the Chiral Phosphoric Acid catalyst (e.g., (R)-TRIP, 5 mol%) and freshly activated 4Å molecular sieves.
-
Causality Note: The sieves are critical; trace water will competitively bind to the CPA's phosphoryl oxygen, destroying enantioselectivity.
-
-
Reaction: Stir the mixture at -20 °C for 24–48 hours. The low temperature restricts conformational flexibility, maximizing facial selectivity.
-
Isolation & Verification: Quench the reaction with saturated aqueous NaHCO₃ to deprotonate the catalyst. Extract with EtOAc. Analyze the crude mixture via Chiral HPLC against a racemic standard (prepared using a non-chiral acid catalyst like diphenyl phosphate) to accurately determine the enantiomeric ratio (er).
Sources
3-Oxopyrrolidine-1-carboxamide proper disposal procedures
An authoritative, step-by-step guide to the safe handling, operational management, and proper disposal of 3-Oxopyrrolidine-1-carboxamide . Designed for researchers, EHS (Environmental Health and Safety) officers, and drug development professionals, this document synthesizes regulatory compliance with field-proven chemical logic.
Executive Summary & Chemical Context
3-Oxopyrrolidine-1-carboxamide (often utilized as a critical building block or identified as an impurity in the synthesis of kinase inhibitors like Larotrectinib[1]) is a nitrogen-containing heterocyclic amide. While it is an invaluable intermediate in pharmaceutical synthesis, its disposal requires rigorous oversight.
Improper disposal of pyrrolidine derivatives and organic amides poses severe risks. Amides can hydrolyze in aqueous environments to form corresponding carboxylic acids and reactive amines, potentially altering local environmental pH and introducing persistent active pharmaceutical ingredients (APIs) into municipal wastewater[2]. Furthermore, the robust nature of the pyrrolidine ring necessitates high-energy thermal destruction rather than simple chemical neutralization.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Specification | Operational Implication |
| Chemical Name | 3-Oxopyrrolidine-1-carboxamide | Base intermediate for API synthesis. |
| CAS Number | 740055-86-1 (Base) / 2699151-02-3 (Derivative)[1][3] | Ensure accurate logging in EHS inventory systems. |
| Molecular Formula | C5H8N2O2[3] | Non-halogenated; dictates waste stream segregation. |
| Toxicity Profile | Skin/Eye Irritant, Respiratory Toxicity[4] | Mandates strict use of engineering controls (fume hoods) and PPE. |
| Environmental Mobility | High volatility/mobility in aqueous systems[5] | Strictly prohibits drain disposal. Requires solid containment. |
The Causality of Disposal: Why Incineration?
As a Senior Application Scientist, it is critical to understand why we default to specific disposal methodologies rather than blindly following a checklist.
-
The Hydrolysis Risk: Organic amides are susceptible to acid/base-catalyzed hydrolysis. If flushed down a laboratory sink, 3-Oxopyrrolidine-1-carboxamide can react with trace chemicals in the sewer system to form secondary byproducts[2]. These byproducts often bypass standard municipal water filtration systems, leading to ecological toxicity.
-
Thermal Destruction Dynamics: The most effective method for destroying heterocyclic nitrogen compounds is high-temperature incineration (>1000°C) . However, combusting nitrogenous compounds generates nitrogen oxides (NOx). Therefore, the selected hazardous waste facility must utilize incinerators equipped with advanced NOx scrubbers to comply with the Clean Air Act and Resource Conservation and Recovery Act (RCRA) guidelines[6].
Standard Operating Procedure: Routine Waste Management
This protocol is a self-validating system. Each phase includes a verification step to ensure containment integrity before proceeding to the next.
Step 1: Waste Segregation & Compatibility
-
Action: Collect 3-Oxopyrrolidine-1-carboxamide waste (solid residues, contaminated solvents, or reaction mixtures) in a designated, chemically compatible container. High-density polyethylene (HDPE) or amber glass is required.
-
Causality: Segregating this compound into a "Non-Halogenated Organic Waste" stream prevents dangerous cross-reactions with strong oxidizers or heavy metals, which can catalyze unintended exothermic reactions.
-
Validation Checkpoint: Visually inspect the waste log. Confirm that no halogenated solvents (e.g., DCM, Chloroform) or heavy metal catalysts (e.g., Palladium, Platinum) have been added to this specific container.
Step 2: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a designated SAA. The container must be kept tightly capped at all times unless actively receiving waste[6].
-
Action: Apply a highly visible label reading: "HAZARDOUS WASTE: 3-Oxopyrrolidine-1-carboxamide (Non-Halogenated Organic) - TOXIC/IRRITANT" .
-
Validation Checkpoint: Ensure the container is sitting within a secondary containment tray capable of holding 110% of the primary container's volume.
Step 3: EHS Transfer & Final Destruction
-
Action: Once the container reaches 80% capacity, submit a Hazardous Material Pickup Request to your institutional EHS department[6].
-
Action: EHS will transfer the material to a licensed hazardous waste contractor for high-temperature incineration.
Logical workflow for the routine segregation, accumulation, and final destruction of amide waste.
Emergency Protocol: Accidental Spill Response
Accidental releases of pyrrolidine derivatives require immediate, calculated action to prevent inhalation exposure and environmental contamination[4][5].
Step-by-Step Spill Containment
-
Isolate & Evaluate: Immediately evacuate non-essential personnel from the immediate vicinity. Assess if the spill is manageable (< 50g / 50mL) or requires a Hazmat response (> 50g / 50mL).
-
Personal Protective Equipment (PPE): Don fresh nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-resistant lab coat. If the spill is outside a fume hood, a fitted respirator with organic vapor cartridges may be required due to the compound's volatility[5].
-
Neutralization & Containment:
-
For Powders: Do NOT dry sweep, as this generates toxic dust. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then carefully scoop it into a hazardous waste bin using non-sparking tools[5].
-
For Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., silica gel, dry sand, or universal chemical binders)[5].
-
-
Collection & Decontamination: Transfer all absorbed material into a hazardous waste bag. Wash the contaminated surface thoroughly with a strong detergent and water, collecting the rinsate as hazardous waste.
-
Validation Checkpoint: Use pH paper on the final rinsate to ensure the surface has returned to a neutral pH (pH 6-8), confirming the removal of residual amides/amines.
Step-by-step decision matrix and operational pathway for 3-Oxopyrrolidine-1-carboxamide spill containment.
References
-
1-Pyrrolidinecarboxamide,3-oxo-(9CI) — Chemical Substance Information NextSDS[Link]
-
Larotrectinib-impurities Pharmaffiliates[Link]
-
"Your Safer Source for Science Supplies" - Laboratory Chemical Disposal Flinn Scientific / Finalsite[Link]
-
SAFETY DATA SHEET - Pyrrolidine Fisher Scientific[Link]
-
Guidelines: Handling and Disposal of Chemicals Purdue University Engineering / REM[Link]
Sources
Personal protective equipment for handling 3-Oxopyrrolidine-1-carboxamide
As a Senior Application Scientist, I have designed this advanced operational guide to bridge the gap between regulatory compliance and bench-level realities. When handling 3-Oxopyrrolidine-1-carboxamide —a highly polar pyrrolidine derivative frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) like kinase inhibitors—we must operate under strict Occupational Exposure Banding (OEB) protocols. Because exhaustive chronic toxicity data is often unavailable for specialized intermediates, this guide treats the compound as a high-potency hazard.
The following protocols provide a self-validating framework for your Personal Protective Equipment (PPE) ecosystem, ensuring that every safety measure is grounded in physicochemical causality.
Physicochemical Profile & Hazard Causality
To design an effective PPE strategy, we must first understand the mechanistic hazards of the molecule. 3-Oxopyrrolidine-1-carboxamide contains both a reactive ketone and a carboxamide moiety.
-
Aerosolization Risk: As a fine crystalline solid, it is prone to static accumulation. When manipulated, the powder can experience the "flyaway" effect, creating an invisible, highly concentrated aerosol cloud.
-
Solvent Synergy Hazards: In synthetic workflows, this compound is typically dissolved in highly penetrating polar aprotic solvents (e.g., DMSO, DMF). If a solution spills on standard latex gloves, the solvent acts as a molecular Trojan horse, rapidly carrying the dissolved intermediate directly through the glove matrix and into the dermal layer.
Table 1: Physicochemical & Hazard Summary
| Parameter | Description | Operational Implication |
| Chemical Class | Pyrrolidine derivative | Highly polar; requires compatible solvents (e.g., DMSO, DMF) for synthesis. |
| Physical State | Crystalline Solid / Powder | High risk of static accumulation and aerosolization during transfer. |
| Primary Hazard | Potential Irritant / Sensitizer | Mandates strict dermal and respiratory isolation (OEB 3/4 equivalent). |
| Reactivity | Stable under standard conditions | Avoid strong oxidizing agents; potential for exothermic reactions. |
The PPE Ecosystem: Specifications & Scientific Justification
According to the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I), a full hazard assessment must dictate PPE selection[1]. Do not rely on default lab gear; utilize the specific ecosystem outlined below.
Table 2: PPE Specifications for 3-Oxopyrrolidine-1-carboxamide
| PPE Category | Specification | Causality / Scientific Justification |
| Respiratory | NIOSH-Approved P100 Half-Mask | Filters 99.97% of airborne particles; essential for mitigating inhalation of aerosolized active pharmaceutical intermediates[2]. |
| Dermal (Hands) | Double Nitrile Gloves (≥8 mil) | Provides a robust barrier against polar aprotic solvents. Double-gloving allows rapid doffing of the outer layer if contaminated[1]. |
| Ocular | ANSI Z87.1 Chemical Splash Goggles | Forms a complete orbital seal to protect against pressurized solvent splashes and fine powder ingress[3]. |
| Body | Flame-Resistant (FR) Lab Coat | Prevents static discharge ignition when handling dry powders near flammable solvent vapors; knit cuffs prevent sleeve drag[1]. |
Operational Workflow: Step-by-Step Methodology
Every procedure must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed. The OSHA Laboratory Standard mandates the active verification of engineering controls prior to chemical handling[4].
Protocol: Weighing and Transfer
-
Engineering Control Verification: Check the fume hood's digital monitor. Verify the face velocity is between 0.4 and 0.6 m/s . Causality: Flow rates below 0.4 m/s fail to contain vapors, while rates above 0.6 m/s create turbulent eddies that will blow the fine 3-Oxopyrrolidine-1-carboxamide powder out of the hood and onto your torso.
-
Static Neutralization: Activate an anti-static ionizer near the analytical balance. Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the spatula, ensuring accurate stoichiometric weighing and preventing environmental contamination.
-
Primary Containment: Place the source bottle and the receiving tare vial inside a secondary containment tray within the hood.
-
Transfer Mechanics: Use a grounded, stainless-steel micro-spatula. Critical: Never use plastic spatulas, which generate static electricity through triboelectric charging.
-
Sealing & Decontamination: Cap the receiving vial tightly before removing it from the balance enclosure. Wipe the exterior of the vial with a 70% Isopropanol (IPA) dampened wipe to capture any microscopic fugitive dust before it leaves the hood.
Figure 1: Step-by-step operational workflow for handling 3-Oxopyrrolidine-1-carboxamide.
Spill Response and Disposal Plan
In the event of a spill, your response must be dictated by the physical state of the chemical.
Protocol: Spill Remediation
-
Assessment: Immediately determine if the spill is a dry powder or dissolved in a solvent.
-
Dry Powder Spill (The Wet Wipe Method): Never sweep the powder. Sweeping generates hazardous aerosols, drastically increasing inhalation risk. Instead, dampen a highly absorbent cleanroom wipe with water or ethanol. Gently place the wipe over the powder. Causality: Capillary action will draw the solid into the wipe's matrix, suppressing dust generation entirely.
-
Solution Spill: Surround the liquid spill with an inert, non-reactive polypropylene absorbent pad. Draw the liquid inward from the edges to prevent spreading.
-
Surface Decontamination: Wash the affected surface with a 10% bleach solution or appropriate solvent, followed by a standard soap and water rinse, ensuring the complete breakdown of any residual carboxamide.
-
Disposal Routing: Place all wipes, pads, and contaminated outer gloves into a designated RCRA-compliant hazardous waste bag. Label specifically as "Hazardous Waste: 3-Oxopyrrolidine-1-carboxamide / Toxic Organic Solid."
Figure 2: Decision matrix and routing for chemical spill response and disposal.
References
-
Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection" (29 CFR 1910 Subpart I). National Institutes of Health (NIH). Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Guide to the Selection and Use of Particulate Respirators" (42 CFR Part 84). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (29 CFR 1910.1450). Available at: [Link]
-
North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories" (ANSI Z87.1 Compliance). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
